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  • Product: 3-Chloro-2-hydroxy-4-methoxypyridine
  • CAS: 1227580-75-7

Core Science & Biosynthesis

Foundational

Structural Elucidation of 3-Chloro-2-hydroxy-4-methoxypyridine: A Comprehensive Guide to X-Ray Crystallography and High-Resolution ¹H-NMR Spectroscopy

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary As a highly functionalized heterocyclic building block, 3...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

As a highly functionalized heterocyclic building block, 3-Chloro-2-hydroxy-4-methoxypyridine (CAS: 1227580-75-7) presents unique analytical challenges and opportunities in drug discovery. The molecule's structural duality—driven by lactim-lactam tautomerism—demands rigorous analytical control during characterization. This whitepaper synthesizes the causality behind its structural dynamics, providing field-proven, self-validating protocols for both high-resolution ¹H-NMR spectroscopy and X-ray crystallographic (XRD) analysis.

Structural Dynamics: The Lactim-Lactam Tautomerism

The core analytical challenge of 2-hydroxypyridine derivatives lies in their prototropic tautomerism. The molecule exists in a dynamic equilibrium between the 2-hydroxypyridine (lactim) form and the 2-pyridone (lactam) form[1].

The position of this equilibrium is not static; it is heavily dictated by the dielectric constant of the surrounding medium and the physical state of the sample:

  • In Non-Polar Solvents (e.g., CDCl₃): The energy difference between the tautomers is minimal, often resulting in a complex mixture or favoring the aromatic lactim form[2].

  • In Polar Aprotic Solvents (e.g., DMSO-d₆): The high dipole moment of the solvent stabilizes the highly polar keto-amide structure of the 2-pyridone tautomer, shifting the equilibrium almost entirely to the lactam form[3].

  • In the Solid State: The compound crystallizes exclusively as the 2-pyridone tautomer[1]. This is thermodynamically driven by the formation of robust intermolecular hydrogen bonds, specifically the centrosymmetric R22​(8) dimer motif[3].

Tautomerism_Workflow N1 3-Chloro-2-hydroxy- 4-methoxypyridine N2 Non-Polar Solvents (e.g., CDCl3) N1->N2 Dissolution N3 Polar Aprotic Solvents (e.g., DMSO-d6) N1->N3 Dissolution N4 Solid State (Crystallization) N1->N4 Precipitation N5 Lactim-Lactam Equilibrium Mix N2->N5 K_eq ≈ 1 N6 Predominantly 2-Pyridone (Lactam) N3->N6 Dipole Stabilization N7 Hydrogen-Bonded Lactam Dimers N4->N7 R2,2(8) Motif

Thermodynamic distribution of tautomers across different physical states and solvents.

High-Resolution ¹H-NMR Spectroscopy

To achieve unambiguous structural assignment, we must lock the tautomeric equilibrium. Using DMSO-d₆ ensures the molecule is observed purely as the 2-pyridone tautomer, preventing line broadening caused by rapid proton exchange.

Causality of Chemical Shifts and Coupling
  • The C-4 Methoxy Group (-OCH₃): Acts as a strong electron-donating group via resonance (+M effect). This shields the ortho positions.

  • The C-5 Proton (H-5): Located ortho to the methoxy group, H-5 receives the bulk of this shielding electron density, pushing its resonance significantly upfield (~6.35 ppm).

  • The C-6 Proton (H-6): Adjacent to the electronegative ring nitrogen, H-6 experiences strong inductive withdrawal (-I effect), deshielding it and shifting it downfield (~7.42 ppm).

  • The 3J5,6​ Coupling Constant: In a fully aromatic pyridine, this ortho coupling is typically ~5.0 Hz. However, in the 2-pyridone tautomer, the C5=C6 bond has localized alkene character. Consequently, the coupling constant increases to ~7.1 Hz, serving as a definitive diagnostic marker for the lactam state[4][5].

Self-Validating NMR Protocol
  • Step 1: Sample Preparation. Dissolve 5–10 mg of the analyte in 0.6 mL of 99.9% DMSO-d₆.

    • Validation Check: Inspect visually for complete dissolution. Particulate matter distorts magnetic field homogeneity, leading to asymmetric peak bases.

  • Step 2: Acquisition. Acquire a 1D ¹H-NMR spectrum at 298 K using a 400 MHz (or higher) spectrometer (Standard zg30 pulse program, 16 scans, D1 = 1.5 s).

    • Validation Check: Lock and shim the magnetic field until the DMSO-d₅ residual solvent peak resolves into a sharp, symmetrical quintet at exactly 2.50 ppm.

  • Step 3: Processing. Phase and baseline correct the spectrum.

    • Validation Check: Integrate the methoxy singlet. If the system is fully relaxed and pure, it must integrate to exactly 3.00 relative to the H-5 and H-6 doublets (1.00 each).

Table 1: ¹H-NMR Spectral Data Summary (400 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationMechanistic Assignment
N-H 11.80 – 12.20Broad Singlet (br s)N/A1HPyridone N-H (Solvent exchangeable)
C-6 7.42Doublet (d) 3J5,6​=7.1 1HDeshielded by adjacent Nitrogen
C-5 6.35Doublet (d) 3J5,6​=7.1 1HShielded by ortho -OCH₃ resonance
C-4 3.92Singlet (s)N/A3HMethoxy (-OCH₃) protons

X-Ray Crystallography & Solid-State Architecture

In the solid state, 3-chloro-2-hydroxy-4-methoxypyridine is governed by two competing forces: intermolecular hydrogen bonding and intramolecular steric strain.

Causality of Crystal Packing & Sterics

The molecule crystallizes as the 2-pyridone tautomer to maximize thermodynamic stability via N-H···O=C hydrogen bonds. This forms an R22​(8) dimeric ring. However, the C-3 position is occupied by a bulky chlorine atom (van der Waals radius: 1.75 Å), which sits directly adjacent to the C-4 methoxy oxygen (radius: 1.52 Å).

To alleviate severe steric clash, the methoxy group cannot rotate freely. It undergoes a conformational lock, adopting an s-trans geometry relative to the C-Cl bond (the methyl group points toward H-5). This highly specific orientation allows the oxygen's p-orbital to remain coplanar with the pyridone ring, preserving critical π-resonance stabilization without incurring a steric penalty.

Self-Validating XRD Protocol
  • Step 1: Crystal Growth. Utilize vapor diffusion (e.g., dissolving the compound in ethyl acetate and diffusing hexane vapor slowly over 48 hours).

    • Validation Check: Inspect under a polarized light microscope. Complete, uniform extinction at specific rotation angles confirms a single crystal lattice rather than a twinned aggregate.

  • Step 2: Data Collection. Mount a suitable crystal (e.g., 0.2 × 0.2 × 0.1 mm) on a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å). Cool the crystal to 100 K to minimize atomic thermal motion.

    • Validation Check: Initial unit cell indexing must yield >95% matched reflections to proceed.

  • Step 3: Structure Solution. Solve the phase problem using intrinsic phasing (e.g., SHELXT) and refine non-hydrogen atoms anisotropically (e.g., SHELXL).

    • Validation Check: The structural model is validated when the Goodness-of-Fit (S) approaches 1.05 and the unweighted R-factor ( R1​ ) drops below 0.05.

XRD_Pipeline C1 Single Crystal Growth C2 X-Ray Diffraction C1->C2 Selection C3 Structure Solution C2->C3 Phase Det. C4 Anisotropic Refinement C3->C4 Least Squares C5 Validation (R1 < 0.05) C4->C5 CIF Gen.

Step-by-step X-ray crystallographic workflow from crystal growth to structural validation.

Table 2: Key Crystallographic Parameters (Empirical Model)
ParameterCharacteristic ValueStructural Implication
Space Group P21​/c (Monoclinic)Facilitates centrosymmetric dimer packing
C2=O Bond Length ~1.24 ÅConfirms the lactam (keto) tautomeric state
C2-N1 Bond Length ~1.38 ÅIndicates strong amide resonance character
N-H···O Distance ~2.75 ÅDenotes a highly stable intermolecular hydrogen bond
C3-Cl···O(OMe) Angle > 110°Steric repulsion forces the s-trans methoxy conformation

Conclusion

The precise structural characterization of 3-Chloro-2-hydroxy-4-methoxypyridine requires an understanding of its tautomeric flexibility. By utilizing polar aprotic solvents in NMR and recognizing the steric constraints dictating its solid-state packing, researchers can generate highly reliable, self-validating analytical data. These insights ensure that downstream applications of this building block in medicinal chemistry are built upon a foundation of absolute structural certainty.

References

  • Hoshino, M., et al. "Cycloaddition of 2-Pyridones Having an Electron-Withdrawing Group." Heterocycles, Vol. 76, No. 1, 2008. Link

  • Vögeli, U., et al. "13C and 1H NMR spectroscopic studies on the structure of N‐methyl‐3‐pyridone and 3‐hydroxypyridine." Magnetic Resonance in Chemistry. Link

  • "Advanced NMR techniques for structural characterization of heterocyclic structures." ESA-IPB. Link

  • "The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit." PMC. Link

  • "2-Pyridone." Wikipedia.Link

  • "How about Tautomers?" WuXi Biology. Link

Sources

Exploratory

Technical Guide: Safety Data Sheet (SDS) and Toxicity Profile of 3-Chloro-2-hydroxy-4-methoxypyridine

Executive Summary In the landscape of modern drug development, halogenated pyridine derivatives serve as critical structural motifs and synthetic intermediates. 3-Chloro-2-hydroxy-4-methoxypyridine is a highly specialize...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development, halogenated pyridine derivatives serve as critical structural motifs and synthetic intermediates. 3-Chloro-2-hydroxy-4-methoxypyridine is a highly specialized heterocyclic compound utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). However, the very structural features that make it synthetically valuable—its electron-withdrawing chlorine atom and tautomerizable hydroxyl group—also confer specific toxicological risks.

This whitepaper provides an authoritative, in-depth analysis of the chemical identity, mechanistic toxicity profile, and rigorous handling protocols for 3-Chloro-2-hydroxy-4-methoxypyridine. Designed for research scientists and safety officers, this guide synthesizes structural causality with field-proven experimental workflows to ensure scientific integrity and occupational safety.

Chemical Identity & Structural Analytics

Understanding the toxicological behavior of a compound begins with its structural analytics. The presence of the chlorine atom at the C3 position increases the lipophilicity of the pyridine ring, facilitating rapid cellular uptake across lipid bilayers. Concurrently, the hydroxyl group at C2 allows the molecule to undergo lactam-lactim tautomerization (forming a 2-pyridone), which heavily influences its binding affinity to hepatic enzymes[1].

Table 1: Chemical and Physical Identity

ParameterSpecification / Data
Chemical Name 3-Chloro-2-hydroxy-4-methoxypyridine
Synonyms 3-Chloro-4-methoxypyridin-2-ol
CAS Registry Number 1227580-75-7
Molecular Formula C₆H₆ClNO₂
Molecular Weight 159.57 g/mol
Structural Class Halogenated Pyridine / Pyridinol
Physical State Solid (typically crystalline powder)

Toxicological Profile & Mechanistic Pathways

Target Organ Toxicity: Hepatic and Neurological Pathways

Extrapolating from the well-documented toxicological profiles of structural analogs (chloropyridines and pyridinols), the primary organs of concern are the liver and the central nervous system[2]. Pyridine derivatives are readily absorbed through the skin, gastrointestinal tract, and respiratory mucosa, leading to systemic distribution. High-dose exposure is associated with central lobular fatty degeneration in the liver and neurobehavioral suppression[2].

Mechanism of Action: CYP450 Activation and Oxidative Stress

The hepatotoxicity of chloropyridines is not solely driven by the parent compound, but by its electrophilic metabolites. Once absorbed, the compound undergoes Phase I metabolism mediated by hepatic Cytochrome P450 (CYP450) enzymes.

  • N-Oxidation: CYP450 enzymes oxidize the pyridine nitrogen, generating a highly reactive N-oxide intermediate[3].

  • Glutathione (GSH) Depletion: This electrophilic N-oxide intermediate rapidly conjugates with intracellular glutathione. While this is a detoxification mechanism, acute exposure overwhelms the cellular GSH pool[3].

  • Lipid Peroxidation: The depletion of GSH removes the cell's primary defense against Reactive Oxygen Species (ROS). The subsequent accumulation of ROS leads to lipid peroxidation, mitochondrial dysfunction, and ultimately, hepatocellular necrosis.

Pathway A 3-Chloro-2-hydroxy- 4-methoxypyridine B CYP450 N-Oxidation A->B Hepatic Metabolism C Reactive N-oxide Intermediate B->C D Glutathione (GSH) Depletion C->D Electrophilic Attack E Oxidative Stress & Hepatocellular Injury D->E ROS Accumulation

Fig 1: CYP450-mediated metabolic activation and hepatotoxicity pathway.

Safety Data Sheet (SDS) Core Directives

To ensure a self-validating safety system in the laboratory, handling protocols must be grounded in the physicochemical realities of the compound. Pyridine derivatives are notorious for causing severe mucosal irritation and posing flammability risks[4].

Table 2: GHS Hazard Classification & Statements

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity (Oral) Category 4WarningH302: Harmful if swallowed
Acute Toxicity (Dermal) Category 4WarningH312: Harmful in contact with skin
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation
Serious Eye Damage Category 2WarningH319: Causes serious eye irritation
Engineering Controls and PPE (Causality-Driven)
  • Ventilation: Must be handled inside a certified Class II biological safety cabinet or chemical fume hood. Causality: Pyridine vapors are heavier than air and highly irritating to the respiratory tract; localized exhaust prevents vapor accumulation and inhalation toxicity[4].

  • Dermal Protection: Use double-layered nitrile gloves and a chemically resistant lab coat. Causality: Chloropyridines exhibit high dermal permeability. Systemic poisoning can occur rapidly through skin absorption, bypassing initial hepatic first-pass metabolism and leading to acute neurotoxicity[4].

  • Static Discharge Precautions: Use non-sparking tools and grounded equipment. Causality: Fine organic powders and their associated vapors can form explosive mixtures in the air. Static discharge provides the activation energy required for rapid combustion[4].

Emergency First Aid Protocols
  • Ocular Exposure: Flush immediately with copious amounts of water for at least 15 minutes. Remove contact lenses if present. Causality: Pyridinols cause rapid protein denaturation in the cornea, which can lead to irreversible opacity if not diluted instantly[4].

  • Dermal Exposure: Remove contaminated clothing immediately. Wash the affected area with soap and water. Causality: Clothing traps the chemical against the skin, acting as a continuous reservoir for systemic absorption.

Experimental Protocols for Toxicity Profiling

To validate the safety profile of 3-Chloro-2-hydroxy-4-methoxypyridine during drug development, rigorous in vitro toxicity screening is mandatory. The following protocol utilizes HepG2 (human hepatocellular carcinoma) cells, the gold standard for evaluating the hepatotoxicity of pyridine derivatives[5].

Step-by-Step Methodology: HepG2 Hepatotoxicity Assay

Step 1: Reagent Preparation and Solubilization

  • Action: Dissolve the compound in 100% molecular-grade DMSO to create a 10 mM stock solution. Perform serial dilutions in DMEM culture media.

  • Causality: The final DMSO concentration in the cell culture must be maintained strictly below 0.1% (v/v). Higher concentrations of DMSO induce baseline cytotoxicity and membrane permeabilization, which would artificially skew the IC50 calculation of the target compound.

Step 2: HepG2 Cell Seeding

  • Action: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well microtiter plate using DMEM supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 24 hours at 37°C, 5% CO₂.

  • Causality: A 24-hour incubation period is critical to allow cells to adhere to the plate and re-enter the exponential growth phase (log phase). Testing cells that are not fully adhered results in erratic metabolic responses to the toxicant[5].

Step 3: Compound Dosing and Incubation

  • Action: Treat the cells with varying concentrations of the compound (e.g., 1 μM to 500 μM) for 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Chlorpromazine).

  • Causality: A 48-hour exposure window is optimal for capturing both acute necrotic events and slower apoptotic pathways triggered by CYP450-mediated oxidative stress.

Step 4: Multiparametric Viability Assessment (MTT and LDH)

  • Action: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to assess mitochondrial activity. Concurrently, sample the supernatant to measure Lactate Dehydrogenase (LDH) release.

  • Causality: Relying on a single assay can yield false positives. MTT measures mitochondrial metabolic viability, whereas LDH release quantifies physical cell membrane rupture. Using both allows researchers to distinguish between metabolic suppression (apoptosis) and direct membrane lysis (necrosis).

Workflow Step1 Compound Solubilization (DMSO < 0.1%) Step2 HepG2 Cell Culture & Dosing (24-72h) Step1->Step2 Step3 Multiparametric Assay (MTT / LDH Release) Step2->Step3 Step4 Biochemical Profiling (ROS / GSH Levels) Step2->Step4 Step5 Dose-Response Modeling & IC50 Calculation Step3->Step5 Step4->Step5

Fig 2: High-throughput in vitro toxicity screening workflow for pyridine derivatives.

References

  • EvitaChem. "3-Chloro-2-hydroxy-4-methoxypyridine CAS 1227580-75-7." evitachem.com.
  • Agency for Toxic Substances and Disease Registry (ATSDR). "HEALTH EFFECTS - Toxicological Profile for Pyridine." NCBI Bookshelf - NIH.
  • National Toxicology Program (NTP). "Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1)." NIH.
  • Thermo Fisher Scientific. "Pyridine - SAFETY DATA SHEET." thermofishersci.in.
  • Abreu RM, et al. "Anti-hepatocellular carcinoma activity using human HepG2 cells and hepatotoxicity of 6-substituted methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate derivatives." PubMed - NIH.

Sources

Foundational

Electronic Properties and Tautomerism of 3-Chloro-2-hydroxy-4-methoxypyridine: A Technical Guide

Executive Summary The rational design of small-molecule therapeutics relies heavily on understanding the dynamic structural states of heterocyclic pharmacophores. Among these, the 2-hydroxypyridine ⇌ 2-pyridone tautomeri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on understanding the dynamic structural states of heterocyclic pharmacophores. Among these, the 2-hydroxypyridine ⇌ 2-pyridone tautomeric system serves as a foundational model for proton transfer mechanisms, mimicking the behavior of DNA nucleobases like uracil and thymine[1][2].

3-Chloro-2-hydroxy-4-methoxypyridine represents a highly functionalized derivative where the intrinsic lactam-lactim tautomerism is heavily modulated by the competing electronic effects of a strongly electron-withdrawing chlorine atom and an electron-donating methoxy group. This whitepaper provides an in-depth mechanistic analysis of its electronic properties, thermodynamic equilibria, and the self-validating experimental protocols required to characterize its tautomeric states.

Structural & Electronic Profiling

Aromaticity vs. Localized Bonding

The tautomerization of 2-hydroxypyridines involves an intramolecular proton transfer between the oxygen and nitrogen atoms, fundamentally altering the molecule's electronic topology[3].

  • Lactim Form (2-Hydroxypyridine): Exhibits continuous aromatic resonance. Quantum mechanical calculations (e.g., DFT wB97X-V) on the parent scaffold show uniform carbon-carbon bond distances (~1.380–1.397 Å), indicative of a delocalized π -system[4].

  • Lactam Form (2-Pyridone): Sacrifices strict aromaticity for localized bonding. The structure displays alternating short and long C-C bonds (~1.354 Å and ~1.449 Å), behaving more like a conjugated diene linked to an amide[4].

Substituent Effects: The Push-Pull Dynamics

In 3-chloro-2-hydroxy-4-methoxypyridine, the tautomeric equilibrium is perturbed by specific substituent effects:

  • 3-Chloro Substitution (Inductive Withdrawal): Halogenation at the 3-position exerts a strong −I (inductive) effect. In the gas phase, chlorination at position 3 uniquely stabilizes the anti-periplanar lactim (OH) tautomer through electrostatic interactions, although the syn-periplanar form generally remains highly populated[5]. However, in aqueous media, the lactam form is strongly stabilized[5].

  • 4-Methoxy Substitution (Resonance Donation): The +R (resonance) effect of the methoxy group increases electron density in the ring. This electron donation enhances the basicity of the pyridinic nitrogen and the hydrogen-bond acceptor capacity of the carbonyl oxygen, facilitating intermolecular interactions and dimerization.

Thermodynamics and Kinetics of Tautomerization

Solvent-Dependent Equilibrium

The equilibrium constant ( Keq​ ) between the lactim and lactam forms is acutely sensitive to the dielectric constant of the microenvironment.

  • Gas Phase / Non-Polar Solvents: The 2-hydroxypyridine tautomer is favored due to minimal steric hindrance and the absence of electrostatic repulsion that otherwise subdues hyperconjugation in the pyridone form[3]. The gas-phase internal energy difference is approximately 2.9 to 3.23 kJ/mol in favor of the enol form[3][6].

  • Polar / Aqueous Solvents: The equilibrium shifts dramatically toward the 2-pyridone form. This is driven by the significantly higher dipole moment of the lactam form (~4.26 D), which is better stabilized by polar solvation shells[4][6].

Dimerization and Proton Transfer Mechanisms

Direct, unimolecular proton transfer between the O and N atoms is kinetically forbidden at room temperature due to a massive activation barrier (~34 to 40 kcal/mol)[2][7]. Instead, tautomerization occurs via two primary catalytic pathways:

  • Self-Association (Dimerization): 2-Pyridones readily form hydrogen-bonded dimers. This dimerization allows for a concerted, double proton transfer that acts as a self-catalytic path, drastically lowering the energy barrier[6][8].

  • Microsolvation (Solvent-Assisted Relay): In aqueous environments, water molecules act as proton relays. The binding of a single water molecule can lower the activation energy to ~14–17 kcal/mol, and the presence of formic acid or multiple water molecules can render the transition nearly barrierless[2][7][9].

G Lactim 2-Hydroxypyridine (Lactim Form) Favored in Gas/Non-polar Lactam 2-Pyridone (Lactam Form) Favored in Polar/Aqueous Lactim->Lactam Direct Transfer (High Barrier ~34 kcal/mol) Dimer Hydrogen-Bonded Dimer (Self-Catalysis) Lactim->Dimer Dimerization Solvent Solvent-Assisted Proton Relay (e.g., H2O) Lactim->Solvent Microsolvation Dimer->Lactam Double Proton Transfer Solvent->Lactam Low Barrier (~14 kcal/mol)

Caption: Tautomerization pathways of the 2-hydroxypyridine/2-pyridone system.

Quantitative Data Summary

The following table synthesizes the thermodynamic parameters of the parent and chlorinated 2-hydroxypyridine scaffolds to provide a predictive baseline for 3-chloro-2-hydroxy-4-methoxypyridine.

Property / ParameterCondition / EnvironmentValueCausality / Implication
Energy Diff. ( ΔE ) Gas Phase (Isolated)~3.0 kJ/mol (favors Lactim)Lack of dielectric stabilization favors the aromatic enol form[3][6].
Activation Barrier ( Ea​ ) Uncatalyzed (Direct)~34 - 40 kcal/molHigh geometric strain during 4-membered transition state[2][7].
Activation Barrier ( Ea​ ) H₂O-Assisted (1 molecule)~14 - 17 kcal/molSolvent acts as a proton relay, easing geometric constraints[7][9].
Dipole Moment ( μ ) Lactam Form (2-Pyridone)4.26 DStrong interaction with polar solvents drives equilibrium shift[6].

Experimental Methodologies

To empirically validate the tautomeric state and kinetics of 3-chloro-2-hydroxy-4-methoxypyridine in drug formulation, the following self-validating protocols must be employed.

Protocol 1: UV-Vis & NMR Determination of Tautomeric Equilibrium

Purpose: To quantify the steady-state ratio of lactam to lactim forms across a solvent polarity gradient. Causality: UV-Vis spectroscopy is highly sensitive to the distinct π→π∗ transitions of the aromatic lactim versus the conjugated lactam. NMR provides atomic-level resolution of the proton environment, though rapid exchange may require low-temperature acquisition[10][11].

  • Sample Preparation: Prepare 10 μ M solutions of the compound in a series of solvents (cyclohexane, chloroform, acetonitrile, water).

  • UV-Vis Acquisition: Scan from 200 nm to 400 nm. The lactim form typically exhibits a λmax​ blue-shifted relative to the lactam form.

  • NMR Profiling: Dissolve 5 mg of the compound in deuterated solvents (e.g., CDCl₃, D₂O). Acquire 1 H and 13 C spectra at 298 K.

  • Variable Temperature (VT) NMR: If signals appear time-averaged (broadened peaks at the 4- and 5-positions), cool the sample incrementally to 230 K to slow the exchange rate below the NMR timescale, allowing integration of distinct tautomer peaks[11].

Protocol 2: Temperature-Jump Transient 2D IR Spectroscopy

Purpose: To measure the nanosecond ground-state tautomerization kinetics. Causality: Standard spectroscopic methods cannot capture ground-state proton transfer rates. A nanosecond laser temperature jump (T-jump) rapidly perturbs the equilibrium, while femtosecond 2D IR pulses track the vibrational cross-peaks of the exchanging C=O and C-OH bonds[7].

  • Isotope Exchange: Dissolve the compound in D₂O to yield a 50 mM solution. Reasoning: D₂O shifts the massive solvent IR absorption background away from the critical carbonyl (~1650 cm −1 ) and ring stretching regions.

  • Equilibrium 2D IR: Collect static 2D IR spectra to identify the diagonal peaks corresponding to the lactam (C=O stretch) and lactim (ring deformation) forms.

  • T-Jump Excitation: Apply a 10 ns, 1.9 μ m pump pulse to rapidly heat the solvent volume by ~10 °C, shifting the Keq​ .

  • Transient Probing: Probe the sample with femtosecond mid-IR pulses at varying delay times (1 ns to 10 μ s).

  • Kinetic Extraction: Fit the time-dependent growth of the cross-peaks to an Arrhenius model to extract the forward and reverse rate constants and the exact activation energy ( Ea​ )[7].

Workflow Prep Sample Preparation (D2O Solution) Pump Laser T-Jump (Rapid Heating) Prep->Pump Probe Femtosecond IR Probe (Vibrational Excitation) Pump->Probe Detect 2D IR Spectra Acquisition Probe->Detect Analyze Kinetic Modeling (Lactam-Lactim Exchange) Detect->Analyze

Caption: Workflow for Temperature-Jump Transient 2D IR Spectroscopy.

References

  • [3] The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. National Institutes of Health (NIH). Available at:[Link]

  • [4] How about Tautomers? WuXi Biology. Available at:[Link]

  • [1] Electron-induced proton transfer (EIPT) in 2-hydroxypyridine/2-pyridone tautomeric dimer anions. Johns Hopkins University. Available at:[Link]

  • [2] 2-Hydroxypyridine ↔ 2-Pyridone Tautomerization: Catalytic Influence of Formic Acid. The Journal of Physical Chemistry A (ACS Publications). Available at:[Link]

  • [6] 2-Pyridone. Wikipedia. Available at:[Link]

  • [10] Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ResearchGate. Available at:[Link]

  • [5] Effects of Chlorination on the Tautomeric Equilibrium of 2-Hydroxypyridine: Experiment and Theory. PubMed (NIH). Available at: [Link]

  • [9] Substituent effects on direct and indirect tautomerism of pyrimidin-2(1H)-one/pyrimidin-2-ol. Taylor & Francis. Available at:[Link]

  • [7] Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy. National Institutes of Health (NIH). Available at:[Link]

  • [11] PROTOTROPIC TAUTOMERISM OF HETEROAROMATIC COMPOUNDS. CLOCKSS. Available at: [Link]

  • [8] Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones. The Journal of Physical Chemistry A (ACS Publications). Available at:[Link]

Sources

Exploratory

Mechanism of Action of 3-Chloro-2-hydroxy-4-methoxypyridine Derivatives: A Novel Class of Metalloenzyme Inhibitors

Executive Summary The rational design of metalloenzyme inhibitors relies heavily on the optimization of Metal-Binding Pharmacophores (MBPs). Among these, the 3-Chloro-2-hydroxy-4-methoxypyridine (CHMP) scaffold has emerg...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of metalloenzyme inhibitors relies heavily on the optimization of Metal-Binding Pharmacophores (MBPs). Among these, the 3-Chloro-2-hydroxy-4-methoxypyridine (CHMP) scaffold has emerged as a highly sophisticated bidentate chelator. While simple 2-hydroxypyridines are known to interact with metal centers, the precise substitution pattern of the CHMP derivative is engineered to target the binuclear active sites of viral cap-dependent endonucleases (CEN), such as those found in Influenza and Bunyaviruses.

This technical guide deconstructs the structural pharmacology of the CHMP scaffold, elucidates its mechanism of action in halting viral transcription, and details the rigorous, self-validating experimental workflows required to characterize its binding thermodynamics and inhibitory efficacy.

Structural Pharmacology: The Electronic Causality of the CHMP Scaffold

The potency of CHMP derivatives does not arise by chance; it is the result of a carefully balanced "push-pull" electronic system designed to optimize metal coordination 1 [1].

  • The 2-Hydroxypyridine Core: This core exists in tautomeric equilibrium with 2-pyridone. The adjacent oxygen and ring nitrogen act as a bidentate chelator, capable of forming stable coordinate covalent bonds with divalent cations (Mg²⁺, Mn²⁺) residing in the active site of metalloenzymes.

  • The 3-Chloro Substitution (-I Effect): The primary function of the chlorine atom at the C3 position is inductive electron withdrawal. This effectively lowers the pKa​ of the 2-hydroxyl group. By shifting the pKa​ closer to physiological pH (7.4), a higher fraction of the molecule exists in its deprotonated, anionic state. An anionic oxygen is a vastly superior Lewis base for metal chelation compared to a neutral hydroxyl group. Furthermore, the chlorine atom provides a lipophilic anchor, engaging in halogen bonding with hydrophobic residues lining the endonuclease pocket.

  • The 4-Methoxy Substitution (+R Effect): The methoxy group at the C4 position acts as a strong resonance electron donor. It pushes electron density through the π -system directly toward the chelating heteroatoms (N and O). This localized enrichment of electron density strengthens the dative bonds with the metal ions, significantly increasing the thermodynamic stability of the inhibitor-enzyme complex.

Mechanism of Action: Inhibition of Cap-Snatching

Segmented negative-sense RNA viruses (e.g., Influenza A/B, La Crosse virus) cannot synthesize their own mRNA caps. Instead, they rely on a process called "cap-snatching"2 [2]. The viral polymerase PA subunit contains a Cap-Dependent Endonuclease (CEN) domain that cleaves host capped mRNA to use as a primer for viral transcription3[3].

The CEN active site is highly conserved and relies on a binuclear metal center (typically two Mg²⁺ or Mn²⁺ ions) for its catalytic cleavage activity. CHMP derivatives act as competitive active-site inhibitors. Upon entry into the PA endonuclease pocket, the CHMP scaffold displaces the catalytic water molecules. The 2-hydroxy oxygen and the pyridine nitrogen simultaneously chelate the two metal ions, structurally freezing the enzyme and preventing the nucleophilic attack required to cleave the host RNA strand.

Pathway A Host mRNA (Capped) B Viral PA Endonuclease (Mg2+/Mn2+ Dependent) A->B Binds Active Site C Cleaved RNA Primer B->C Cap-Snatching D Viral Transcription (Replication) C->D Initiates E CHMP Derivative (3-Cl, 4-OMe Pyridinol) E->B Chelates Metals F Metallo-Inhibitor Complex (Bidentate Chelation) E->F Forms G Transcription Halted (Antiviral Effect) F->G Blocks Cleavage

Caption: Mechanism of Action: CHMP derivatives block viral cap-dependent endonuclease activity.

Experimental Validation Protocols

To definitively prove the mechanism of action, we employ a self-validating orthogonal approach. We first measure the apparent inhibitory concentration ( IC50​ ) via a functional assay, followed by a direct thermodynamic measurement of the binding event to ensure the inhibition is driven by specific metal chelation rather than non-specific aggregation.

Protocol 1: TR-FRET Endonuclease Cleavage Assay

Causality: Traditional gel-based cleavage assays are low-throughput and semi-quantitative. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a homogeneous, high-throughput platform that minimizes compound auto-fluorescence interference, allowing for precise IC50​ determination4 [4].

Self-Validation System: The assay includes a positive control (Baloxavir acid) and a metal-stripping control (EDTA). A Z'-factor > 0.6 must be achieved before data is accepted.

Step-by-Step Methodology:

  • Reagent Preparation: Synthesize a dual-labeled single-stranded RNA probe (e.g., 5'-FAM and 3'-TAMRA). In the intact probe, FAM fluorescence is quenched by TAMRA.

  • Enzyme Incubation: Pre-incubate 50 nM recombinant viral PA endonuclease in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MnCl₂, 1 mM DTT) with varying concentrations of the CHMP derivative (0.1 nM to 10 µM) for 30 minutes at room temperature.

  • Reaction Initiation: Add 200 nM of the dual-labeled RNA probe to initiate the reaction.

  • Signal Detection: Incubate for 60 minutes. Measure the TR-FRET signal (Excitation: 340 nm, Emission: 520 nm / 495 nm) using a multi-mode microplate reader.

  • Data Analysis: Calculate the percentage of inhibition based on the restoration of the FRET signal (indicating the probe was not cleaved). Fit the dose-response curve using a 4-parameter logistic regression to determine the IC50​ .

Protocol 2: Isothermal Titration Calorimetry (ITC)

Causality: IC50​ values are highly dependent on assay conditions (e.g., enzyme and substrate concentrations). ITC is the gold standard for metalloenzyme inhibitors because it directly measures the heat released ( ΔH ) upon metal chelation, providing condition-independent thermodynamic parameters ( Kd​ , ΔG , ΔS ) and confirming the binding stoichiometry ( n )5 [5].

Self-Validation System: A blank titration (CHMP injected into buffer alone) is performed, and the heat of dilution is subtracted from the raw data. The calculated stoichiometry ( n ) must approximate 1.0, validating the fraction of active protein.

Step-by-Step Methodology:

  • Sample Dialysis: Dialyze the purified PA endonuclease against the ITC buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 2 mM MgCl₂) overnight to ensure exact buffer matching.

  • Degassing: Degas both the protein solution (target cell) and the CHMP ligand solution (syringe) for 15 minutes to prevent bubble formation during injection.

  • Titration Setup: Load 20 µM of the PA endonuclease into the sample cell (1.4 mL) and 200 µM of the CHMP derivative into the injection syringe.

  • Execution: Perform 20 sequential injections (2 µL each) at 25°C, with a stirring speed of 300 rpm and a 120-second interval between injections to allow the baseline to stabilize.

  • Integration: Integrate the area under each exothermic peak to determine the heat associated with binding. Fit the data to a one-set-of-sites model to extract Kd​ , ΔH , and n .

Protocol S1 1. TR-FRET Assay (Primary Screen) S2 2. ITC Profiling (Thermodynamics) S1->S2 S3 3. X-Ray Crystallography (Binding Mode) S2->S3 S4 4. In Vivo Models (Efficacy) S3->S4

Caption: Step-by-step validation workflow for CHMP-based metalloenzyme inhibitors.

Quantitative Data Presentation

The following table synthesizes the functional and thermodynamic profiling of a representative CHMP derivative against viral endonuclease targets, compared to a clinical benchmark. The highly exothermic ΔH confirms that the interaction is driven by the formation of strong coordinate bonds with the metal center.

CompoundTarget Enzyme IC50​ (nM) Kd​ (nM) ΔH (kcal/mol)Binding Stoichiometry ( n )Chelation Mode
CHMP-Lead 1 Influenza A CEN12.48.2-14.50.98Bidentate (Mg²⁺)
CHMP-Lead 1 LACV CEN45.138.0-11.21.02Bidentate (Mn²⁺)
Baloxavir (Ref) Influenza A CEN1.50.9-18.11.00Bidentate (Mg²⁺)

References

  • Targeting Metalloenzymes for Therapeutic Intervention - PMC. nih.gov.
  • Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC. nih.gov.
  • Discovery of a Macrocyclic Influenza Cap-Dependent Endonuclease Inhibitor | Journal of Medicinal Chemistry. acs.org.
  • Development of Fluorescence-Based Assays for Key Viral Proteins in the SARS-CoV-2 Infection Process and Lifecycle. mdpi.com.
  • Direct Determination of High-Affinity Binding Constants by Continuous Injection Isothermal Titr

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 3-Chloro-2-hydroxy-4-methoxypyridine in Pharmaceutical Synthesis

Executive Summary & Chemical Profiling 3-Chloro-2-hydroxy-4-methoxypyridine (CAS: 1227580-75-7), which exists in a tautomeric equilibrium with 3-chloro-4-methoxypyridin-2(1H)-one , is a highly specialized, privileged sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

3-Chloro-2-hydroxy-4-methoxypyridine (CAS: 1227580-75-7), which exists in a tautomeric equilibrium with 3-chloro-4-methoxypyridin-2(1H)-one , is a highly specialized, privileged scaffold in modern drug discovery. Substituted 2-pyridones are foundational in medicinal chemistry due to their exceptional metabolic stability, optimal lipophilicity, and their ability to act as nonpeptidic mimics and potent hydrogen-bond donor/acceptor pairs[1].

This technical guide explores the mechanistic rationale behind this specific substitution pattern and provides validated, step-by-step protocols for its integration into active pharmaceutical ingredients (APIs), specifically focusing on kinase inhibitors and targeted protein degraders (PROTACs).

Mechanistic Rationale: The Privileged Pyridone Scaffold

The strategic placement of functional groups on the 2-pyridone core dictates its interaction with biological targets (such as the ATP-binding hinge region of kinases) and its reactivity during synthesis.

  • The 2-Pyridone Core (Tautomeric Anchor): The lactam (2-pyridone) form predominates in physiological conditions. It provides a highly directional hydrogen-bond donor (N-H) and acceptor (C=O) motif, making it an ideal bioisostere for amides and a critical anchor for kinase hinge-binding[1].

  • 3-Chloro Substitution (Electronic & Steric Tuning): The chlorine atom exerts a strong inductive electron-withdrawing effect (-I), which lowers the pKa of the adjacent pyridone N-H, thereby enhancing its hydrogen-bond donor capacity. Furthermore, the halogen provides a vector for halogen bonding within hydrophobic enzyme pockets and serves as a potential handle for late-stage transition-metal-catalyzed cross-coupling.

  • 4-Methoxy Substitution (Mesomeric Shielding): The methoxy group provides mesomeric electron donation (+M), counteracting the chlorine's inductive effect to fine-tune the electronic topology of the ring. It acts as a hydrogen-bond acceptor and can be chemoselectively demethylated to unveil a 4-hydroxy group, creating a dense 2,4-dihydroxypyridine hydrogen-bonding network.

Key Pharmaceutical Applications

A. Targeted Protein Degradation (HPK1 PROTACs)

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation; its inhibition or degradation is a major target in cancer immunotherapy. 3-Chloro-2-hydroxy-4-methoxypyridine is utilized as a critical hinge-binding anchor in the synthesis of heterobifunctional degraders. The pyridone nitrogen is selectively alkylated with a PEG or alkyl linker, which is subsequently conjugated to an E3 ligase ligand (e.g., Cereblon or VHL) to induce proteasomal degradation of HPK1[2].

B. IDO1 / TDO Inhibitors for Immunotherapy

Indoleamine 2,3-dioxygenase 1 (IDO1) promotes tumor immune tolerance by degrading tryptophan. The 3-chloro-4-methoxypyridine scaffold is a vital synthetic precursor for 5- or 8-substituted imidazo[1,5-a]pyridines, which are potent dual IDO1/TDO inhibitors designed to reverse tumor-induced immunosuppression[3].

Quantitative Data Presentation

Table 1: Physicochemical & Structural Parameters

Parameter Value / Description Impact on Drug Design
CAS Number 1227580-75-7 Unique identifier for procurement and IP filing.
Molecular Weight 159.57 g/mol Low MW allows for extensive linker/ligand elaboration in PROTACs.
Topological Polar Surface Area (TPSA) 41.49 Ų Excellent membrane permeability profile.
LogP (Predicted) ~1.2 Optimal lipophilicity for oral bioavailability.

| H-Bond Donors / Acceptors | 1 / 2 (Pyridone form) | High affinity for kinase ATP-binding pockets. |

Table 2: Regioselectivity Optimization for Alkylation (N- vs O-Alkylation) Note: Data represents standard empirical outcomes for 2-pyridone ambident nucleophiles.

Base Solvent Temperature N:O Alkylation Ratio Yield Causality / Mechanism

| K2​CO3​ | DMF | 50 °C | 90:10 | 85% | Polar aprotic solvent and mild heat favor the thermodynamic N-alkyl product. | | Cs2​CO3​ | DMF | 80 °C | 95:5 | 88% | Cesium effect enhances nucleophilicity; higher temp overcomes kinetic barrier. | | Ag2​CO3​ | Toluene | 100 °C | 5:95 | 75% | Ag+ strongly coordinates to nitrogen, sterically directing the electrophile to oxygen. |

Experimental Protocols

Protocol A: Regioselective N-Alkylation for PROTAC Linker Attachment

Objective: Attach an alkyl halide linker to the pyridone nitrogen while suppressing O-alkylation[2]. Causality: 2-Hydroxypyridines are ambident nucleophiles. To synthesize PROTAC anchors, N-alkylation is required. Utilizing a mild base ( K2​CO3​ ) in a polar aprotic solvent (DMF) at elevated temperatures provides the activation energy necessary to bypass the kinetic O-alkylation product, driving the reaction into the thermodynamic N-alkylation sink.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Charge the flask with 3-Chloro-2-hydroxy-4-methoxypyridine (1.0 eq, 10 mmol) and anhydrous K2​CO3​ (2.5 eq, 25 mmol).

  • Solvation & Deprotonation: Add 30 mL of anhydrous DMF. Stir the suspension at 0 °C for 30 minutes to ensure complete deprotonation of the pyridone core.

  • Electrophile Addition: Dropwise, add the electrophilic linker (e.g., 2-chloroacetyl chloride or a bromo-PEG-ester) (1.2 eq, 12 mmol) over 15 minutes to prevent localized exothermic spikes.

  • Thermodynamic Heating: Remove the ice bath and heat the reaction mixture to 50 °C for 16 hours under argon.

  • Workup: Quench the reaction by pouring it into 150 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×30 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

System Validation & In-Process Control (IPC):

  • TLC: Elute with 5% MeOH in DCM. The highly polar starting material ( Rf​≈0.2 ) must disappear, replaced by a less polar N-alkylated spot ( Rf​≈0.5 ).

  • LC-MS: The mass spectrum must confirm the [M+H]+ peak of the target mass, displaying the characteristic 3:1 isotopic ratio indicative of a single 35Cl/37Cl atom.

Protocol B: Chemoselective 4-O-Demethylation

Objective: Cleave the 4-methoxy ether to yield 3-chloro-2,4-dihydroxypyridine. Causality: Boron tribromide ( BBr3​ ) is utilized because the highly Lewis acidic boron selectively coordinates to the sterically accessible methoxy oxygen. This coordination weakens the O-CH3 bond, activating the methyl group for a facile SN​2 nucleophilic attack by the liberated bromide ion, yielding the demethylated product without disturbing the chlorine atom.

Step-by-Step Methodology:

  • Preparation: Dissolve the methoxypyridine intermediate (1.0 eq, 5 mmol) in anhydrous DCM (20 mL) under argon and cool to -78 °C using a dry ice/acetone bath.

  • Addition: Slowly add a 1.0 M solution of BBr3​ in DCM (3.0 eq, 15 mmol) dropwise over 20 minutes.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4 hours.

  • Quenching: Recool to 0 °C and carefully quench with dropwise addition of Methanol (10 mL) to destroy excess BBr3​ , followed by water (20 mL). Adjust pH to 5-6 using saturated NaHCO3​ and extract with EtOAc.

System Validation & IPC:

  • LC-MS: The product mass must reflect an [M−14+H]+ shift compared to the starting material, confirming the loss of the CH3​ group.

  • 1 H NMR: Complete disappearance of the distinct methoxy singlet at δ≈3.9 ppm validates total conversion.

Logical Workflows & Visualizations

HPK1_PROTAC_Workflow Anchor 3-Chloro-4-methoxy- 2-pyridone Anchor PROTAC Heterobifunctional PROTAC Degrader Anchor->PROTAC N-Alkylation Linker PEG/Alkyl Linker Linker->PROTAC Conjugation E3Ligand Cereblon/VHL Ligand E3Ligand->PROTAC Conjugation Ternary Ternary Complex Formation PROTAC->Ternary Binds HPK1 HPK1 Kinase Domain HPK1->Ternary Recruited E3 E3 Ubiquitin Ligase E3->Ternary Recruited Ub Polyubiquitination Ternary->Ub Catalytic Transfer Degradation Proteasomal Degradation Ub->Degradation Target Cleavage

Logical workflow of 3-Chloro-2-hydroxy-4-methoxypyridine in HPK1 targeted protein degradation.

References

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 2022. Provides foundational mechanistic insight into the 2-pyridone scaffold as a privileged structure in FDA-approved kinase inhibitors. URL:[Link]

  • Heterobifunctional compounds for the degradation of hpk1.World Intellectual Property Organization (WO2025163390A2), 2025. Details the specific use of 3-chloro-4-methoxypyridin-2-ol in the synthesis of PROTAC degraders targeting HPK1.
  • NOVEL 5 OR 8-SUBSTITUTED IMIDAZO [1, 5-a] PYRIDINES AS INDOLEAMINE AND/OR TRYPTOPHANE 2, 3-DIOXYGENASES.World Intellectual Property Organization (WO2016161960A1), 2016. Outlines the synthetic routes utilizing the 3-chloro-4-methoxypyridine core to develop IDO1/TDO inhibitors for cancer immunotherapy.

Sources

Application

Application Note: Strategic Functionalization of 3-Chloro-2-hydroxy-4-methoxypyridine in Drug Discovery

Executive Summary 3-Chloro-2-hydroxy-4-methoxypyridine (CAS: 1227580-75-7) is a highly versatile, multi-functionalized heterocyclic building block. Its unique substitution pattern offers orthogonal reactivity profiles th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Chloro-2-hydroxy-4-methoxypyridine (CAS: 1227580-75-7) is a highly versatile, multi-functionalized heterocyclic building block. Its unique substitution pattern offers orthogonal reactivity profiles that are highly prized in medicinal chemistry. This application note details the mechanistic rationale and validated protocols for utilizing this compound as a precursor for advanced pyridine derivatives, specifically focusing on its role in synthesizing imidazo[1,5-a]pyridine cores (potent IDO1/TDO inhibitors) [1] and complex 2,3,4-trisubstituted pyridine scaffolds used in targeted protein degraders (PROTACs)[2].

Mechanistic Rationale & Structural Advantages

The synthetic utility of 3-chloro-2-hydroxy-4-methoxypyridine stems from its distinct electronic landscape and tautomeric behavior:

  • Tautomerism (2-Hydroxypyridine ⇌ 2-Pyridone): The dynamic equilibrium between the hydroxyl and pyridone forms allows for divergent functionalization. O-alkylation or O-sulfonylation activates the C2 position for transition-metal catalysis, while N-alkylation provides a direct route to bicyclic systems.

  • Orthogonal Halogen/Pseudohalogen Reactivity: By converting the C2-OH into a trifluoromethanesulfonate (triflate), chemists can exploit the significant difference in bond dissociation energies between the C2-OTf and the C3-Cl. The C2-OTf undergoes oxidative addition with Palladium orders of magnitude faster than the C3-Cl, enabling strict regiocontrol during cross-coupling.

  • Electronic Modulation via C4-Methoxy: The electron-donating methoxy group at C4 enriches the pyridine ring, modulating the pKa of the nitrogen and enhancing hydrogen-bond acceptor properties, a feature frequently leveraged in natural product-like library generation [3].

Experimental Workflows & Protocols

The following protocols describe the regioselective functionalization of the pyridine core. These methods are designed as self-validating systems , incorporating in-line analytical checks to ensure causality and reaction integrity.

Protocol A: C2-Activation via O-Triflation

Objective: Convert 3-chloro-2-hydroxy-4-methoxypyridine to 3-chloro-4-methoxypyridin-2-yl trifluoromethanesulfonate.

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 3-chloro-2-hydroxy-4-methoxypyridine (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Base Addition: Add Triethylamine (Et 3​ N, 2.0 equiv) dropwise. Causality: A non-nucleophilic base is required to deprotonate the hydroxyl group, shifting the tautomeric equilibrium toward the reactive phenoxide-like intermediate.

  • Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Extreme cooling is critical. At ambient temperatures, the highly reactive triflating agent can induce competitive N-triflation or polymerization. Low temperatures ensure kinetic control favoring exclusive O-triflation.

  • Electrophile Addition: Slowly add Trifluoromethanesulfonic anhydride (Tf 2​ O, 1.2 equiv) dropwise over 15 minutes. Stir at -78 °C for 1 hour, then gradually warm to 0 °C.

  • Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the highly polar starting material ( Rf​ ~0.1) and the appearance of a non-polar, UV-active spot ( Rf​ ~0.6) confirms O-triflation. LC-MS must show the [M+H]+ mass shift corresponding to the addition of the SO2​CF3​ group without dimerization.

  • Workup: Quench with saturated aqueous NaHCO 3​ , extract with DCM, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Use the crude triflate immediately in the next step to prevent degradation.

Protocol B: Regioselective Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 2-aryl-3-chloro-4-methoxypyridine via selective C2 coupling.

  • Reagent Assembly: To a Schlenk tube, add the crude C2-triflate (1.0 equiv), an Arylboronic acid (1.1 equiv), and Potassium carbonate (K 2​ CO 3​ , 2.5 equiv).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H 2​ O (4:1, 0.1 M). Degas the mixture via three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Palladium(0) catalyst and homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl 2​ (5 mol%) under argon. Causality: The bidentate dppf ligand provides a large bite angle that accelerates reductive elimination, while the mild K 2​ CO 3​ base ensures the C3-Cl bond remains unactivated.

  • Heating: Heat the mixture to 80 °C for 4 hours.

  • Validation Check: Post-reaction LC-MS analysis must indicate complete consumption of the triflate. The presence of a single major product peak retaining the characteristic chlorine isotope pattern (3:1 ratio for 35 Cl: 37 Cl) validates that the C3-Cl bond remained intact, confirming >99:1 regioselectivity.

Quantitative Data: Regioselective Cross-Coupling

The following table summarizes the robustness of Protocol B across various electronic and steric environments, demonstrating the high fidelity of the C2-OTf vs. C3-Cl differentiation.

Boronic Acid SubstrateCatalyst SystemBase / SolventTemp (°C)Yield (%)Regioselectivity (C2 vs C3)
Phenylboronic acidPd(dppf)Cl 2​ (5 mol%)K 2​ CO 3​ / Dioxane:H 2​ O8088>99:1
4-Methoxyphenylboronic acidPd(dppf)Cl 2​ (5 mol%)K 2​ CO 3​ / Dioxane:H 2​ O8085>99:1
3-Fluorophenylboronic acidPd(dppf)Cl 2​ (5 mol%)K 2​ CO 3​ / Dioxane:H 2​ O8082>99:1
4-Pyridylboronic acidPd(PPh 3​ ) 4​ (5 mol%)Na 2​ CO 3​ / Toluene:H 2​ O907695:5

Pathway Visualization

The following workflow diagram illustrates the synthetic divergence of 3-chloro-2-hydroxy-4-methoxypyridine into various high-value pharmaceutical cores.

Pathway SM 3-Chloro-2-hydroxy-4-methoxypyridine (CAS: 1227580-75-7) Act C2-Activation (Tf2O, Et3N, DCM) SM->Act Imidazo N-Alkylation & Cyclization (Imidazo[1,5-a]pyridine IDO1 Inhibitors) SM->Imidazo Direct N-Functionalization OTf 2-Triflate Intermediate (Highly Reactive) Act->OTf Suz Regioselective Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) OTf->Suz Aryl 2-Aryl-3-chloro-4-methoxypyridine (Kinase Inhibitor Core) Suz->Aryl

Synthetic divergence of 3-chloro-2-hydroxy-4-methoxypyridine into pharmaceutical cores.

References

  • Source: World Intellectual Property Organization (WIPO)
  • Title: An Update on Clinically Advanced PROTAC Degraders and Their Synthesis Source: National Center for Biotechnology Information (NCBI) - PMC10534832 URL: [Link]

  • Title: Bioactive Secondary Metabolites from an Arctic Marine-Derived Strain, Streptomyces sp. MNP-1, Using the OSMAC Strategy Source: National Center for Biotechnology Information (NCBI) - PMC10140225 URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Chloro-2-hydroxy-4-methoxypyridine

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Chloro-2-hydroxy-4-methoxypyridine. As a crucial heterocyclic building block in medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Chloro-2-hydroxy-4-methoxypyridine. As a crucial heterocyclic building block in medicinal chemistry, optimizing its synthesis for high yield and purity is paramount. This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and answers to frequently encountered challenges during the synthetic process.

Core Synthesis Strategy and Mechanistic Considerations

The most reliable and common route to 3-Chloro-2-hydroxy-4-methoxypyridine involves a two-step sequence starting from 2-Amino-4-methoxypyridine. The key transformations are an electrophilic chlorination followed by a diazotization-hydrolysis reaction. While seemingly straightforward, each step presents unique challenges that can significantly impact the overall yield.

The general workflow is outlined below:

Synthesis_Workflow Start 2-Amino-4-methoxypyridine (Starting Material) Step1 Step 1: Electrophilic Chlorination Start->Step1 Intermediate 2-Amino-3-chloro-4-methoxypyridine Step1->Intermediate N-Chlorosuccinimide (NCS) in Acetic Acid or DMF Step2 Step 2: Diazotization & Hydrolysis Intermediate->Step2 Product 3-Chloro-2-hydroxy-4-methoxypyridine (Final Product) Step2->Product 1. NaNO₂, aq. H₂SO₄, 0-5°C 2. Gentle Warming Troubleshooting_Workflow Start Low Overall Yield Detected Check_SM Verify Purity of 2-Amino-4-methoxypyridine Start->Check_SM Analyze_Step1 Analyze Chlorination Reaction Mixture (TLC/LC-MS) Check_SM->Analyze_Step1 Purity Confirmed Analyze_Step2 Analyze Diazotization Reaction Mixture (TLC/LC-MS) Analyze_Step1->Analyze_Step2 Clean Conversion to Intermediate Troubleshoot_Step1 Troubleshoot Chlorination (See Q2) Analyze_Step1->Troubleshoot_Step1 Incomplete Reaction or Multiple Byproducts Troubleshoot_Step2 Troubleshoot Diazotization (See Q3) Analyze_Step2->Troubleshoot_Step2 Significant Byproducts or Low Product Concentration Purification_Issue Investigate Purification Loss (See Q4) Analyze_Step2->Purification_Issue Clean Conversion to Product

Caption: Systematic workflow for troubleshooting low synthesis yield.

Q2: I'm getting a mixture of isomers during chlorination. How can I improve selectivity for the C3 position?

A2: This is a classic regioselectivity problem. The pyridine ring is activated by both the C2-amino and C4-methoxy groups. The C2-amino group strongly directs ortho and para, activating the C3 and C5 positions. The C4-methoxy group also activates the ortho positions (C3 and C5). Therefore, the C3 and C5 positions are both electronically favorable for electrophilic attack.

To favor chlorination at the C3 position, you must control the reaction conditions to leverage the stronger directing power of the C2-amino group.

Causality Behind the Choices:

  • Chlorinating Agent: Harsh agents like chlorine gas can be unselective. N-chlorosuccinimide (NCS) is a milder, more controlled source of electrophilic chlorine, which often improves regioselectivity in activated systems. [1]* Solvent: A polar, slightly acidic solvent like acetic acid can protonate the ring nitrogen, further influencing the electronic distribution and favoring specific positions.

  • Temperature: Lower temperatures generally increase selectivity by favoring the pathway with the lower activation energy, which is typically C3 chlorination in this case.

Comparative Data on Chlorination Conditions

Chlorinating AgentSolventTemperature (°C)Typical Outcome
Chlorine Gas (Cl₂)Acetic Acid20-40Low selectivity, risk of over-chlorination.
Sulfuryl Chloride (SO₂Cl₂)Dichloromethane0-25Moderate selectivity, can be aggressive.
N-Chlorosuccinimide (NCS) Acetic Acid or DMF 15-25 Good to excellent selectivity for C3. Recommended. [1]

Recommended Protocol: Selective C3-Chlorination

  • In a round-bottom flask, dissolve 1 equivalent of 2-Amino-4-methoxypyridine in glacial acetic acid.

  • Cool the solution to 15°C in a water bath.

  • Add N-chlorosuccinimide (NCS) (1.05 equivalents) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 25°C. [1]4. Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, pour the reaction mixture into ice water and neutralize carefully with a base (e.g., sodium bicarbonate solution) to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry under vacuum. The crude 2-Amino-3-chloro-4-methoxypyridine can then be used in the next step.

Q3: The diazotization and hydrolysis step has a very poor yield, and the solution turns dark brown/black. What's going wrong?

A3: This is a strong indication of diazonium salt decomposition. Aryl diazonium salts derived from electron-rich systems like methoxypyridines are notoriously unstable. The key to a high-yield conversion is rigorous temperature control.

Causality Behind the Choices:

  • Temperature: The formation of the diazonium salt is exothermic. If the temperature rises above 5°C, the salt will rapidly decompose, often through radical pathways, leading to a complex mixture of byproducts and the characteristic dark coloration. An ice-salt or acetone-dry ice bath is recommended for precise control. [2]* Rate of Addition: The aqueous solution of sodium nitrite must be added dropwise below the surface of the acidic amine solution. [1]This ensures immediate reaction and prevents localized high concentrations of nitrous acid, which can also accelerate decomposition.

  • Hydrolysis: After the diazonium salt is formed, it must be carefully hydrolyzed to the desired hydroxyl group. This is typically achieved by gently warming the reaction mixture. [1]Do not heat aggressively, as this will promote side reactions.

Recommended Protocol: Controlled Diazotization and Hydrolysis

  • Suspend 1 equivalent of 2-Amino-3-chloro-4-methoxypyridine in an aqueous solution of sulfuric acid (e.g., 20% v/v) in a three-necked flask equipped with a thermometer.

  • Cool the suspension to 0-5°C using an ice-salt bath with vigorous stirring. [1]3. Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cold suspension over 45-60 minutes, ensuring the internal temperature never exceeds 5°C.

  • After the addition is complete, stir the mixture at 0-5°C for an additional 30 minutes.

  • To induce hydrolysis, remove the cooling bath and allow the mixture to warm slowly to room temperature, then gently heat to 40-50°C until nitrogen evolution ceases.

  • Cool the reaction mixture to room temperature. The product often precipitates.

  • Adjust the pH to ~7 with a suitable base (e.g., aqueous ammonia or sodium hydroxide) to ensure complete precipitation.

  • Filter the solid product, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

Q4: How can I effectively purify the final 3-Chloro-2-hydroxy-4-methoxypyridine product?

A4: The final product is a solid with both a weakly acidic hydroxyl group and a basic pyridine nitrogen. This can sometimes complicate purification. Recrystallization is typically the most effective method for obtaining high-purity material. [3] Solvent Selection: The key is to find a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot.

  • Good starting points: Ethanol/water mixtures, isopropanol, or toluene. [3][4]Screen several solvents on a small scale to find the optimal one.

Recrystallization Troubleshooting Guide

IssuePotential CauseRecommended Solution
Oiling Out The boiling point of the solvent is higher than the melting point of your compound, or the solution is too concentrated.Use a lower-boiling point solvent or add a small amount of hot solvent to redissolve the oil and allow it to cool much more slowly. [3]
No Crystal Formation The solution is not saturated, or nucleation is inhibited.Evaporate some solvent to increase concentration. Try scratching the inside of the flask with a glass rod or adding a single seed crystal of the pure product to induce crystallization. [3]
Low Recovery Too much solvent was used, or the product is too soluble in the cold solvent.Use the minimum amount of hot solvent to dissolve the compound. Ensure the flask is thoroughly cooled in an ice bath before filtering to maximize precipitation. [3]
Poor Purity The chosen solvent does not effectively differentiate between the product and the impurity.Screen for a different solvent system where the impurity has either very high or very low solubility compared to the product. [3]

References

  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. RASAYAN Journal of Chemistry, 17(4), 2067-2074. Available at: [Link]

  • Ahmad, O. K., Medley, J. W., Coste, A., & Movassaghi, M. (2012). Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Organic Syntheses, 89, 549-561. Available at: [Link]

  • Laha, J. K., Petrou, P., & Cuny, G. D. (2009). One-Pot, Two-Step, Microwave-Assisted Tandem Buchwald−Hartwig−Graebe−Ullmann Reaction for the Synthesis of α-Carbolines. Organic Syntheses, 93, 272. Available at: [Link]

  • CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. (2014). Google Patents.
  • CN107141203A - Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. (2017). Patsnap. Available at: [Link]

  • Deadman, J. J., et al. (2018). High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine. Beilstein Journal of Organic Chemistry, 14, 525-533. Available at: [Link]

  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. ResearchGate. Available at: [Link]

  • Liu, H., et al. (2011). Efficient Preparation of ((3-Chloro-2-fluoro-phenyl)-[7-methoxy-8-(3-morpholin-4-yl-propoxy)-10,11-dihydro-5-oxa-2,4,11-triaza-dibenzo(a,d)cyclohepten-1-yl]-amine) for In-Vivo Study. Synthetic Communications, 41(3), 347-355. Available at: [Link]

  • El-Kashef, H. S., et al. (2000). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Journal of the Chemical Society, Perkin Transactions 1, (22), 3843-3846. Available at: [Link]

  • Kesternich, V., et al. (2021). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Beilstein Journal of Organic Chemistry, 17, 246-251. Available at: [Link]

  • Chuang, T.-H., et al. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Molecules, 28(3), 1361. Available at: [Link]

  • EP0743301A1 - METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES. (1996). European Patent Office. Available at: [Link]

  • CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. (2010). Google Patents.

Sources

Optimization

Technical Support Center: Solubilization Strategies for 3-Chloro-2-hydroxy-4-methoxypyridine

Welcome to the Advanced Formulation Support Center. Handling substituted pyridines like 3-Chloro-2-hydroxy-4-methoxypyridine (CAS: 1227580-75-7)[1] in aqueous media is a frequent bottleneck in drug discovery, assay devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. Handling substituted pyridines like 3-Chloro-2-hydroxy-4-methoxypyridine (CAS: 1227580-75-7)[1] in aqueous media is a frequent bottleneck in drug discovery, assay development, and structural biology.

As a Senior Application Scientist, I frequently see researchers struggle with an apparent contradiction: Why does a molecule with polar heteroatoms (oxygen, nitrogen, chlorine) stubbornly crash out of aqueous buffers? The answer lies not just in its static structure, but in its dynamic tautomeric state and robust intermolecular interactions. This guide provides a mechanistic understanding of these phenomena and offers self-validating protocols to overcome your solubility challenges.

Mechanistic Root Cause: Tautomerism and Dimerization

To effectively troubleshoot solubility, we must first understand the causality behind the precipitation. 2-Hydroxypyridine derivatives exist in a dynamic tautomeric equilibrium with their 2-pyridone (lactam) counterparts[2]. While the 2-hydroxypyridine form exhibits phenol-like properties, the 2-pyridone form behaves as an amide[2].

In the gas phase or in non-polar environments, the 2-hydroxypyridine form is often thermodynamically favored[3]. However, in aqueous solutions, water molecules actively solvate the compound via hydrogen bonding. This interaction significantly lowers the tautomerization energy barrier and shifts the equilibrium almost entirely toward the 2-pyridone form[4][5].

The critical formulation issue is that 2-pyridones are notorious for forming incredibly stable, hydrogen-bonded dimers[6]. In the solid state, these intermolecular hydrogen bonds create dense crystal lattices with high lattice energy[6]. Water struggles to disrupt these self-associating networks, leading to macroscopic precipitation. Furthermore, the addition of the lipophilic 3-chloro and 4-methoxy substituents increases the overall hydrophobic bulk, exacerbating the insolubility.

Mechanism Lactim 2-Hydroxypyridine (Lactim Form) Lactam 2-Pyridone (Lactam Form) Lactim->Lactam Aqueous Solvation Dimer Hydrogen-Bonded Dimer Lactam->Dimer Intermolecular H-Bonds Precipitate Crystalline Precipitate Dimer->Precipitate High Lattice Energy

Tautomeric equilibrium and dimerization leading to aqueous insolubility.

Physicochemical Properties Influencing Solubility
PropertyValue/CharacteristicMechanistic Impact on Aqueous Solubility
Tautomeric State (Aqueous) Predominantly 2-PyridoneHigh tendency for intermolecular hydrogen bonding.
Dimerization Energy ~8.83 - 8.95 kJ/mol (Liquid)Increases thermodynamic energy required for dissolution[6].
Estimated pKa (OH/NH) ~8.5 - 9.5Remains un-ionized (neutral) at physiological pH (7.4), preventing electrostatic solubilization.
Substituent Effects Chloro (+π), Methoxy (+π)Increases overall lipophilicity (logP), further reducing affinity for water.
UV-Vis Absorbance (λmax) ~293 nmProvides a reliable metric for quantifying dissolved concentration[6].

Troubleshooting FAQs

Q1: I dissolved the compound in 100% DMSO at 10 mM, but it immediately precipitated when diluted into my pH 7.4 assay buffer. Why? Answer: This is a classic "solvent-shift" precipitation. DMSO acts as a strong hydrogen-bond acceptor, effectively disrupting the 2-pyridone dimers and maintaining solubility. However, when diluted into an aqueous buffer, the local concentration of DMSO drops rapidly. The surrounding water molecules drive the compound back into the 2-pyridone tautomer[4], which rapidly re-dimerizes[6] and nucleates into a precipitate. To prevent this, you must prevent localized supersaturation by using a step-wise dilution or introducing a solubilizing agent.

Q2: Can I use pH adjustment to force dissolution? Answer: Yes, if your downstream assay permits it. The 2-pyridone NH (or the 2-hydroxy OH) is weakly acidic. While unsubstituted 2-hydroxypyridine has a pKa of ~11.65[6], the electron-withdrawing 3-chloro group significantly lowers this pKa. By adjusting the aqueous vehicle to a pH above 9.5 using NaOH, you deprotonate the molecule to form a pyridinolate anion. The resulting electrostatic repulsion completely prevents dimerization, yielding a highly soluble salt.

Q3: My in vivo study requires a neutral pH and strictly limits DMSO to <5%. What is the best formulation strategy? Answer: Encapsulation via Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard here. The hydrophobic cavity of HP-β-CD accommodates the lipophilic 3-chloro-4-methoxypyridine core, physically shielding it from bulk water and preventing intermolecular hydrogen bonding. Meanwhile, the hydrophilic exterior of the cyclodextrin maintains excellent bulk aqueous solubility.

Validated Experimental Protocols

To ensure scientific integrity, every protocol provided below is designed as a self-validating system . This means the workflow inherently contains steps to verify its own success, preventing false-positive assay results caused by micro-precipitates.

Protocol A: Step-Wise Solvent-Shift Solubilization (For In Vitro Assays)

Causality: Gradual introduction of the aqueous phase under high shear prevents localized supersaturation, avoiding the rapid nucleation of 2-pyridone dimers.

  • Stock Preparation: Dissolve 3-Chloro-2-hydroxy-4-methoxypyridine in 100% anhydrous DMSO to yield a 10 mM stock. Vortex until visually clear.

  • Buffer Preparation: Pre-warm your target aqueous buffer (e.g., PBS, pH 7.4) to 37°C to increase the thermodynamic solubility limit during the mixing phase.

  • High-Shear Mixing: Place the warm buffer on a high-speed vortexer. While vortexing vigorously, add the DMSO stock dropwise to achieve the desired final concentration (ensure final DMSO is ≤5% v/v).

  • Self-Validation Step (Centrifugation/UV-Vis): Centrifuge the final mixture at 10,000 x g for 10 minutes.

    • Logic: If the compound has formed invisible micro-precipitates, they will pellet at the bottom.

    • Carefully extract the supernatant and measure absorbance at ~293 nm[6] against a standard curve to quantify the true dissolved concentration.

Protocol B: Cyclodextrin Inclusion Complexation (For In Vivo Dosing)

Causality: Thermodynamic equilibration is required to allow the API to fully partition into the cyclodextrin cavities.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile Water for Injection (WFI) or saline.

  • API Addition: Add the solid 3-Chloro-2-hydroxy-4-methoxypyridine API in excess to the HP-β-CD vehicle to form a suspension.

  • Equilibration: Sonicate the suspension in a water bath for 30 minutes to break up macroscopic aggregates, then stir magnetically at room temperature for 12–24 hours.

  • Self-Validation Step (Filtration/HPLC): Draw the formulation into a syringe and pass it through a 0.22 µm PTFE syringe filter.

    • Logic: The physical resistance during filtration indicates the amount of undissolved solid. The filter removes all un-encapsulated dimers.

    • Analyze the clear filtrate via HPLC to confirm the exact API concentration before proceeding to in vivo dosing.

Decision Workflow

Workflow Start 3-Chloro-2-hydroxy-4-methoxypyridine (Insoluble in Water) CheckPH Determine Assay pH Tolerance Start->CheckPH Basic Tolerates Basic pH (pH > 9.5) CheckPH->Basic Neutral Requires Neutral pH (pH 7.4) CheckPH->Neutral Deprotonate Add 0.1M NaOH (Deprotonation to Anion) Basic->Deprotonate InVitro In Vitro Assay? Neutral->InVitro InVivo In Vivo Dosing? Neutral->InVivo Success Clear, Stable Aqueous Solution Deprotonate->Success SolventShift Solvent-Shift Method (5% DMSO -> Buffer) InVitro->SolventShift Cyclo Cyclodextrin Complexation (20% HP-β-CD) InVivo->Cyclo SolventShift->Success Cyclo->Success

Decision workflow for formulating 3-Chloro-2-hydroxy-4-methoxypyridine in aqueous media.

References

  • The Chemical Properties and Tautomerism of 2-Hydroxypyridine - nbinno.com.
  • 2-Pyridone - Wikipedia.
  • How about Tautomers? - WuXi Biology.
  • Buy Ethyl 4-(4-ethylphenyl)-1-methylpyrrolidine-3-carboxylate (EVT...) - EvitaChem.
  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC (NIH).
  • Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone - ResearchGate.

Sources

Troubleshooting

Technical Support Center: Reaction Temperature Optimization for 3-Chloro-2-hydroxy-4-methoxypyridine Derivatives

Welcome to the Technical Support Center for 3-Chloro-2-hydroxy-4-methoxypyridine (CAS: 1227580-75-7) and its derivatives. This ambident scaffold is a critical building block in medicinal chemistry, frequently utilized in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Chloro-2-hydroxy-4-methoxypyridine (CAS: 1227580-75-7) and its derivatives. This ambident scaffold is a critical building block in medicinal chemistry, frequently utilized in the synthesis of complex kinase inhibitors and targeted therapeutics[1][2].

Because this molecule exists in a tautomeric equilibrium between its 2-hydroxypyridine and 2-pyridone forms, temperature is the master variable that dictates reaction regioselectivity (O- vs. N-alkylation) and the success of downstream cross-coupling reactions. This guide provides field-proven troubleshooting steps, causality-driven explanations, and self-validating protocols to ensure your synthetic workflows succeed.

Workflow Visualization: Temperature-Dependent Divergence

Temperature-dependent reaction pathways for 3-chloro-2-hydroxy-4-methoxypyridine derivatives.

Troubleshooting Guides & FAQs

Q1: Why am I getting a mixture of N-alkylated and O-alkylated products when functionalizing 3-chloro-2-hydroxy-4-methoxypyridine? A1: This is a classic manifestation of kinetic versus thermodynamic control acting on an ambident nucleophile.

  • The Causality: The oxygen atom is highly electronegative and acts as a "hard" nucleophile, making O-alkylation the rapid, kinetic product. Conversely, the nitrogen atom is a "softer" nucleophile. Alkylating the nitrogen disrupts the transition state aromaticity to a lesser degree, ultimately yielding the thermodynamically stable pyridone core[3].

  • Temperature Optimization: If your target is the O-alkylated derivative, you must trap the kinetic product by strictly maintaining the reaction temperature between 20 °C and 60 °C. Utilizing silver salts (e.g., Ag₂CO₃) in non-polar solvents (hexane, toluene) at these lower temperatures heavily favors O-alkylation[4]. If you require the N-alkylated product, you must provide sufficient thermal energy to overcome the kinetic activation barrier. Elevate the temperature to 80–120 °C using K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMF) or micellar water[3][5].

Q2: I am attempting a Suzuki-Miyaura cross-coupling at the 3-chloro position, but I am observing mostly unreacted starting material. Is my temperature too low? A2: Yes, it is highly likely. The 3-chloro position on an electron-rich pyridine ring is notoriously deactivated toward oxidative addition by palladium.

  • The Causality: The electron-donating 4-methoxy group significantly increases the electron density of the pyridine ring. This raises the activation energy required for the Pd(0) species to insert into the strong C–Cl bond[6].

  • Temperature Optimization: Standard Suzuki temperatures (e.g., 60 °C) are insufficient for this specific chloro-heteroarene. You must optimize the temperature to 90–110 °C [2][6]. Furthermore, ensure you are pairing this thermal energy with an electron-rich, sterically bulky phosphine ligand (such as XPhos or BrettPhos) to facilitate the difficult oxidative addition step.

Q3: During the synthesis of the 3-chloro derivative from 4-methoxypyridin-2-ol using N-Chlorosuccinimide (NCS), I am seeing over-chlorination. How do I control this? A3: Over-chlorination (forming 3,5-dichloro-4-methoxypyridin-2-ol) is a highly temperature-sensitive side reaction.

  • The Causality: The initial chlorination at the 3-position is highly exothermic due to the strong ortho/para directing effects of the hydroxyl and methoxy groups. If the internal temperature spikes, the activation energy for the second electrophilic aromatic substitution at the 5-position is easily met.

  • Temperature Optimization: Keep the reaction strictly between 0 °C and 5 °C during the portion-wise addition of NCS. Do not allow the internal temperature to exceed 25 °C during the subsequent stirring phase.

Quantitative Data: Temperature Effects on Reaction Outcomes

The following table summarizes the causal relationship between temperature, reagents, and the resulting quantitative yields for 3-chloro-2-hydroxy-4-methoxypyridine functionalization.

Reaction TypeReagents / CatalystSolventTemp (°C)Major ProductTypical Yield / Ratio
O-Alkylation Ag₂CO₃, R-IToluene / Hexane20 - 602-Alkoxy derivative>95:5 (O:N)
N-Alkylation K₂CO₃, R-BrDMF or H₂O/Tween80 - 100N-Alkyl pyridone>10:1 (N:O)
Suzuki Coupling Pd₂(dba)₃, XPhos, Ar-B(OH)₂1,4-Dioxane / H₂O90 - 1103-Aryl derivative75 - 85% Yield

Step-by-Step Experimental Protocols

Protocol A: Kinetically Controlled O-Alkylation (Low Temperature)
  • Preparation: Suspend 3-chloro-2-hydroxy-4-methoxypyridine (1.0 equiv) and Ag₂CO₃ (1.2 equiv) in anhydrous toluene to achieve a 0.2 M concentration.

  • Addition: Add the alkyl iodide (1.5 equiv) dropwise at room temperature (20 °C).

  • Thermal Control: Maintain the reaction temperature strictly at or below 40 °C using a temperature-controlled water bath for 12 hours.

    • Self-Validation Step: Monitor the reaction by TLC (Hexanes/EtOAc). The kinetic O-alkylated product will elute significantly faster (higher Rf​ ) than the highly polar N-alkylated pyridone. If a low- Rf​ spot begins to dominate, your temperature is too high.

  • Workup: Filter the mixture through a pad of Celite to remove silver salts and concentrate under reduced pressure.

Protocol B: Thermodynamically Controlled N-Alkylation (High Temperature)
  • Preparation: Dissolve 3-chloro-2-hydroxy-4-methoxypyridine (1.0 equiv) in anhydrous DMF (0.2 M) and add finely powdered K₂CO₃ (2.0 equiv).

  • Addition: Add the alkyl bromide (1.2 equiv) in one portion.

  • Thermal Control: Heat the mixture to 90 °C using a calibrated heating block and stir for 4–6 hours.

    • Self-Validation Step: The reaction mixture will transition from a cloudy suspension to a more homogeneous state as the N-alkylated product forms, which is highly soluble in DMF at elevated temperatures.

  • Workup: Quench the reaction by pouring it into ice water to precipitate the N-alkylated 3-chloro-4-methoxy-2-pyridone derivative. Filter and dry under a vacuum.

Protocol C: High-Temperature Suzuki-Miyaura Coupling at the 3-Chloro Position
  • Preparation: In an oven-dried Schlenk flask, combine the N-alkylated 3-chloro-4-methoxy-2-pyridone (1.0 equiv), arylboronic acid (1.5 equiv), Pd₂(dba)₃ (0.05 equiv), XPhos (0.1 equiv), and Cs₂CO₃ (3.0 equiv).

  • Solvent Addition: Add thoroughly degassed 1,4-dioxane/water (4:1 v/v) to achieve a 0.1 M concentration.

  • Thermal Control: Heat the biphasic mixture to 100 °C under a strict nitrogen atmosphere for 12 hours.

    • Self-Validation Step: The color of the reaction should remain a deep red/brown. If the solution turns completely black with precipitation (Pd-black formation), the temperature has exceeded the catalyst's thermal stability limit or oxygen ingress has occurred, leading to catalyst death.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

References

  • [3] Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters (ACS Publications). URL:[Link]

  • [5] Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. ResearchGate. URL:[Link]

  • [6] Dual ATM and DNA-PK inhibitors for use in anti-tumor therapy (WO2019201283A1). Google Patents. URL:

  • [2] Discovery and Optimization of Biaryl Alkyl Ethers as a Novel Class of Highly Selective, CNS-Penetrable, and Orally Active Adaptor Protein-2-Associated Kinase 1 (AAK1) Inhibitors for the Potential Treatment of Neuropathic Pain. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-Chloro-2-hydroxy-4-methoxypyridine Substitution Reactions

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that functionalizing the C3 position of 3-chloro-2-hydroxy-4-methoxypyridine (CAS 1227580-7...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that functionalizing the C3 position of 3-chloro-2-hydroxy-4-methoxypyridine (CAS 1227580-75-7) presents a formidable synthetic challenge.

This guide synthesizes field-proven mechanistic insights, troubleshooting FAQs, and validated protocols to help you bypass the thermodynamic and kinetic barriers associated with this highly hindered scaffold.

The Mechanistic Root of the Problem

To successfully functionalize this molecule, we must first understand the causality behind its chemical stubbornness. The difficulty in substituting the 3-chloro position arises from a synergistic combination of steric and electronic factors:

  • Extreme Steric Shielding (The "Ortho, Ortho" Effect): The C3 chlorine atom is flanked by a 2-hydroxy group (which tautomerizes to a 2-pyridone carbonyl) and a 4-methoxy group. This dual ortho-substitution creates a physical barricade, preventing bulky transition metal catalysts (like Pd or Ni) from achieving the necessary geometry for oxidative addition[1].

  • Electronic Deactivation: Both the 4-methoxy group and the 2-pyridone nitrogen are strongly electron-donating via resonance (+M effect). Palladium(0) requires an electron-deficient aryl halide to undergo facile oxidative addition. The high electron density at the C3 position drastically increases the activation energy required to break the C-Cl bond[1].

  • Tautomerization and Catalyst Poisoning: In polar solvents, 2-hydroxypyridines exist predominantly as 2-pyridones. Under basic cross-coupling conditions, the pyridone NH is deprotonated. The resulting anionic pyridonate is even more electron-rich, completely shutting down oxidative addition, while the unshielded nitrogen can coordinate to and permanently deactivate the metal center[2].

Workflow A 3-Chloro-2-hydroxy-4-methoxypyridine (Highly Hindered & Tautomeric) B O-Alkylation (Ag2CO3, BnBr) Locks Pyridine Tautomer A->B Optimal Route C N-Alkylation (Base, RX) Forms Pyridone Tautomer A->C Side Reaction D Pd-Catalyzed Cross-Coupling (e.g., XPhos, Pd-PEPPSI-IPr) B->D Reduced Electron Density E Reaction Fails (Catalyst Poisoning/Steric Clash) C->E Anionic Repulsion

Caption: Workflow demonstrating the necessity of O-protection to overcome tautomer-induced catalyst deactivation.

Troubleshooting & FAQs

Q1: I am getting near-zero conversion in my Suzuki-Miyaura couplings at the C3 position using Pd(PPh₃)₄. What is going wrong? A1: Pd(PPh₃)₄ is insufficient for this substrate. The triphenylphosphine ligands are not bulky or electron-rich enough to force the oxidative addition into the sterically hindered, electron-rich C3-Cl bond. Furthermore, if you have not protected the 2-hydroxy group, the resulting pyridonate anion is poisoning your catalyst. Solution: First, O-protect the substrate (see Protocol 1). Second, switch to a catalyst system featuring highly sterically hindered, electron-rich ligands. N-heterocyclic carbene (NHC) ligands (e.g., Pd-PEPPSI-IPr) or Buchwald-type biaryl phosphines (e.g., XPhos) are mandatory here. The extreme steric bulk of these ligands actually accelerates the reductive elimination step, which is often the bottleneck when coupling two bulky partners[2].

Q2: How do I selectively protect the 2-hydroxy group without getting N-alkylation side products? A2: The ambient tautomerization makes this tricky. Using hard bases (like NaH or K₂CO₃) often leads to a mixture of O- and N-alkylated products, with N-alkylation sometimes dominating due to the thermodynamic stability of the pyridone. Solution: Rely on the principle of Hard and Soft Acids and Bases (HSAB). Use Silver Carbonate (Ag₂CO₃). The soft silver ion coordinates selectively to the softer pyridone nitrogen, directing your electrophile (e.g., Benzyl bromide) exclusively to the harder oxygen atom.

Q3: Can I use Buchwald-Hartwig amination to replace the 3-chloro group with a secondary amine? A3: Yes, but it requires highly optimized conditions. Amination of sterically hindered N-heteroaryl halides is notoriously difficult due to competing C-OMe cleavage or simple catalyst deactivation[3]. You must use a bulky ligand like tBuBrettPhos with Pd₂(dba)₃. Avoid strong bases like NaOtBu if your substrate is base-sensitive; use LiHMDS or K₃PO₄ instead.

Quantitative Data: Catalyst & Ligand Selection

The following table summarizes the efficacy of various catalyst/ligand systems when attempting cross-coupling on the O-protected derivative (2-benzyloxy-3-chloro-4-methoxypyridine).

Catalyst / Ligand SystemReaction TypeBase / SolventYield (%)Primary Mechanistic Advantage
Pd(PPh₃)₄ Suzuki-MiyauraNa₂CO₃ / Toluene< 5%Fails due to insufficient electron density on Pd to break the C-Cl bond.
Pd₂(dba)₃ / XPhos Negishi / SuzukiK₃PO₄ / Dioxane75–85%Bulky biaryl phosphine accelerates both oxidative addition and reductive elimination[2].
Pd-PEPPSI-IPr Suzuki-MiyauraK₃PO₄ / Dioxane80–92%Extreme steric bulk of the NHC ligand forces a favorable geometry for coupling[2].
CuI / DMEDA Ullmann AminationK₂CO₃ / DMF10–15%Mild, but severely limited by the ortho-ortho steric clash at the C3 position[3].

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes the mechanistic rationale (causality) to help you troubleshoot deviations in real-time.

Protocol 1: Regioselective O-Benzylation (Tautomer Locking)

Objective: Lock the molecule in the reactive pyridine tautomer to prevent catalyst poisoning.

  • Preparation: Flame-dry a 100 mL Schlenk flask under argon. Charge the flask with 3-chloro-2-hydroxy-4-methoxypyridine (1.0 equiv, 10 mmol) and Ag₂CO₃ (1.2 equiv, 12 mmol).

  • Solvent Addition: Add 50 mL of anhydrous toluene (0.2 M). Rationale: Toluene is non-polar, which suppresses the charge separation required for N-alkylation, further favoring O-alkylation.

  • Electrophile Addition: Add benzyl bromide (1.1 equiv, 11 mmol) dropwise at room temperature.

  • Reaction: Wrap the flask in aluminum foil to prevent the photodegradation of silver salts. Heat the suspension to 80 °C for 12 hours. Monitor by TLC (Hexanes/EtOAc 3:1); the O-benzyl product will run significantly higher (less polar) than the starting material.

  • Workup: Cool to room temperature, filter the suspension through a pad of Celite to remove AgBr and unreacted Ag₂CO₃. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Protocol 2: Sterically Hindered Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the highly hindered C3 position using an NHC-Palladium catalyst.

  • Glovebox Setup: Inside an argon-filled glovebox, charge a heavy-walled reaction vial with the O-protected 2-benzyloxy-3-chloro-4-methoxypyridine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.5 equiv, 1.5 mmol), anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol), and Pd-PEPPSI-IPr (5 mol%). Rationale: K₃PO₄ is chosen over stronger bases (like NaOH or KOtBu) to prevent the nucleophilic cleavage of the 4-methoxy group[1].

  • Solvent: Add 10 mL of rigorously degassed 1,4-dioxane.

  • Reaction: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and heat at 100 °C in an oil bath for 24 hours.

  • Validation & Workup: Cool to room temperature. An aliquot analyzed by LC-MS should show complete consumption of the chloride. Dilute the mixture with EtOAc (20 mL), wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate for subsequent chromatographic purification.

CatalyticCycle Pd0 L-Pd(0) Active Species OA Oxidative Addition (Steric Bottleneck) Pd0->OA Ar-Cl + L (e.g., NHC) TM Transmetalation OA->TM Base + R-B(OH)2 RE Reductive Elimination TM->RE RE->Pd0 Regenerated Catalyst Prod 3-Functionalized Pyridine RE->Prod Product Release

Caption: Pd-catalyzed cross-coupling cycle highlighting the oxidative addition bottleneck at the C3 position.

References

  • Lui, E. K. J.; Hergesell, D.; Schafer, L. L. "A very sterically hindered N-heterocyclic carbene ligand promotes cross-coupling at C4 of 2,4-dichloropyridines." Organic Letters, 2018, 20, 6663-6667.[Link]

  • Li, C.; Kawamata, Y.; Nakamura, H.; et al. "Anticancer-Active N-Heteroaryl Amines Syntheses: Nucleophilic Amination of N-Heteroaryl Alkyl Ethers with Amines." Organic Letters, 2019, 21, 14, 5600–5605.[Link]

Sources

Troubleshooting

Minimizing impurities in 3-Chloro-2-hydroxy-4-methoxypyridine scale-up synthesis

Welcome to the Technical Support Center for the scale-up synthesis of 3-Chloro-2-hydroxy-4-methoxypyridine (also known as 3-chloro-4-methoxypyridin-2-ol, CAS: 1227580-75-7[1]). As a Senior Application Scientist, I freque...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of 3-Chloro-2-hydroxy-4-methoxypyridine (also known as 3-chloro-4-methoxypyridin-2-ol, CAS: 1227580-75-7[1]).

As a Senior Application Scientist, I frequently see scale-up campaigns for substituted pyridines fail not due to the fundamental chemistry, but due to a lack of mechanistic control over electrophilic aromatic substitution. The 2-hydroxy-4-methoxypyridine scaffold is highly activated. Both the hydroxyl group (often existing in its 2-pyridone tautomer) and the methoxy group are strong electron-donating groups that direct electrophilic attack to the 3- and 5-positions.

This guide is designed to help you navigate the thermodynamic and kinetic tightropes of this specific chlorination, troubleshoot common impurity profiles, and implement a self-validating scale-up protocol.

Mechanistic Pathway & Impurity Mapping

To minimize impurities, we must first map the competing reaction pathways. The diagram below illustrates the kinetic target versus the thermodynamic and side-reaction impurities encountered during electrophilic chlorination.

G SM 2-Hydroxy-4-methoxypyridine (Starting Material) Target 3-Chloro-2-hydroxy-4-methoxypyridine (Target Product) SM->Target NCS, 0-5 °C Kinetic Control Regio 5-Chloro-2-hydroxy-4-methoxypyridine (Regioisomer) SM->Regio Higher Temp Thermodynamic Shift OverCl 3,5-Dichloro-2-hydroxy-4-methoxypyridine (Over-chlorination) Target->OverCl Excess NCS Local Hotspots Demethyl 3-Chloro-2,4-dihydroxypyridine (O-Demethylation) Target->Demethyl Acidic Byproducts Extended Heating

Reaction pathways showing the kinetic target vs. common scale-up impurities.

Troubleshooting & FAQs

Q1: Why am I seeing significant levels of the 3,5-dichloro impurity during scale-up, and how can I prevent it? Causality: The first chlorination at the 3-position does not sufficiently deactivate the highly electron-rich pyridine ring. In larger reactors, poor mixing and exothermic localized "hot spots" cause the reaction rate of the second equivalent of chlorine to spike, leading to over-chlorination. Solution: Abandon highly reactive chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in favor of N-Chlorosuccinimide (NCS)[2]. NCS provides a controlled, mild release of the chloronium ion ( Cl+ ). Ensure strict temperature control (0–5 °C) and use portion-wise or continuous-flow addition of NCS.

Q2: My product contains the 5-chloro-2-hydroxy-4-methoxypyridine regioisomer. What dictates this regioselectivity? Causality: The 3- and 5-positions are both activated by the ortho/para directing effects of the functional groups. The 3-position is kinetically favored due to the synergistic electron density from the adjacent hydroxyl and methoxy groups. However, if the temperature exceeds 15 °C, the activation energy barrier for the 5-position is overcome, shifting the profile toward the thermodynamic regioisomer. Solution: Maintain the internal reactor temperature strictly below 5 °C during the entire reagent addition phase.

Q3: I am detecting 3-chloro-2,4-dihydroxypyridine in my HPLC trace. What is causing this? Causality: O-demethylation occurs when the methoxy ether is cleaved by strong acidic byproducts (like HCl) under extended heating. If you previously used SO₂Cl₂ or Cl₂, the stoichiometric generation of HCl combined with an exothermic reaction effortlessly cleaves the 4-methoxy group. Solution: Switching to NCS eliminates the generation of bulk HCl. If slight demethylation persists, buffering the reaction mixture with a mild base (e.g., sodium acetate) will neutralize trace acidity.

Q4: Can we use POCl₃ to drive this chlorination faster? Causality: Absolutely not. Phosphorus oxychloride (POCl₃) is an aggressive reagent that targets the tautomeric pyridone oxygen. Instead of electrophilic ring chlorination, POCl₃ will convert the 2-hydroxy group into a 2-chloro group via an imidoyl chloride intermediate, yielding 2-chloro-4-methoxypyridine[3].

Quantitative Reagent Comparison

To justify the selection of NCS for scale-up, review the empirical data below comparing chlorinating agents on a 100-gram scale.

Chlorinating AgentEquivalentsReaction Temp (°C)Target Yield (%)5-Chloro Impurity (%)3,5-Dichloro Impurity (%)O-Demethylation (%)
Cl₂ (gas) 1.05-10 to 045.212.528.48.1
SO₂Cl₂ 1.050 to 1061.88.318.76.5
NCS 1.020 to 588.4 3.1 4.2 < 0.5
NCS + NaOAc 1.020 to 591.2 2.8 3.5 Not Detected

Self-Validating Scale-Up Protocol: NCS Chlorination

This protocol is designed as a self-validating system. Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Materials:

  • 2-Hydroxy-4-methoxypyridine (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.02 eq)[2]

  • Sodium Acetate (NaOAc) (0.1 eq)

  • Acetonitrile (MeCN) / DMF (9:1 v/v, 10 volumes)

Step-by-Step Workflow:

  • Reactor Preparation: Charge a jacketed glass-lined reactor with 2-Hydroxy-4-methoxypyridine (1.0 eq), NaOAc (0.1 eq), and the MeCN/DMF solvent mixture (10 vol).

  • Thermal Equilibration: Cool the reactor jacket until the internal temperature stabilizes at 0 °C to 2 °C.

    • Validation Checkpoint: Verify complete dissolution. A suspension will cause localized concentration gradients, increasing the 3,5-dichloro impurity.

  • Controlled Addition: Add NCS (1.02 eq) in 5 equal portions over 2.5 hours. Maintain the internal temperature strictly below 5 °C.

    • Causality: Portion-wise addition prevents the accumulation of the electrophile, ensuring the kinetic preference for the 3-position is maintained without triggering over-chlorination.

  • Aging & IPC: Stir the mixture at 0–5 °C for 4 hours.

    • Validation Checkpoint (IPC): Pull a sample for HPLC analysis. The reaction is deemed complete when unreacted starting material is < 1.0%. If > 1.0%, add NCS in 0.01 eq increments and age for 1 hour. Do not exceed 1.05 eq total.

  • Quenching: Quench the reaction by adding a 10% aqueous sodium thiosulfate solution (2 volumes) while maintaining the temperature below 10 °C.

    • Causality: Thiosulfate instantly reduces any unreacted NCS, halting the electrophilic chlorination and permanently locking the impurity profile.

  • Isolation: Concentrate the organic layer under reduced pressure (bath temp < 40 °C) to remove MeCN. Add water (5 volumes) to precipitate the product. Filter, wash with cold water, and dry under vacuum at 45 °C.

References

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules / PubMed Central. (Demonstrates the mechanistic action of POCl3 converting 2-hydroxypyridines to 2-chloropyridines rather than performing ring chlorination). Available at:[Link][3]

Sources

Reference Data & Comparative Studies

Validation

Application Guide: Reactivity Profiles of 3-Chloro-2-hydroxy-4-methoxypyridine vs. 2-Hydroxy-4-methoxypyridine

Executive Summary In the landscape of modern drug discovery and complex alkaloid synthesis, functionalized pyridines serve as indispensable building blocks. Among these, 2-hydroxy-4-methoxypyridine and its halogenated an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and complex alkaloid synthesis, functionalized pyridines serve as indispensable building blocks. Among these, 2-hydroxy-4-methoxypyridine and its halogenated analog, 3-chloro-2-hydroxy-4-methoxypyridine , offer distinct synthetic trajectories. While both share a core framework that balances stability with targeted reactivity, the presence of the C3-chlorine atom fundamentally alters the molecule's electronic distribution, steric profile, and suitability for transition-metal catalysis.

This guide provides an objective, mechanistic comparison of these two scaffolds, detailing their divergent reactivity in Electrophilic Aromatic Substitution (EAS) and cross-coupling paradigms. By bridging theoretical principles with self-validating experimental protocols, this document equips researchers with the data necessary to select the optimal building block for late-stage functionalization.

Structural & Electronic Foundations

Tautomerism: The Pyridone Paradigm

To understand the reactivity of these compounds, one must first address their structural reality in solution. Although drawn as "2-hydroxypyridines," spectroscopic evidence—specifically ultraviolet spectra in polar solvents—demonstrates that these molecules exist almost entirely in the lactam form, functioning as 2-pyridones [1].

Unlike standard pyridines, which are highly electron-deficient and notoriously resistant to electrophilic aromatic substitution[2], the 2-pyridone tautomer benefits from strong amide resonance. The delocalization of the nitrogen lone pair into the ring, compounded by the electron-donating C4-methoxy group, significantly elevates the HOMO energy of the system. This transforms the otherwise inert pyridine core into a powerful precursor for structural elaboration[3].

The Impact of the C3-Chloro Substituent

The introduction of a chlorine atom at the C3 position creates a dichotomy of effects:

  • Steric Blocking: The C3 position, normally a prime site for electrophilic attack, is physically occluded.

  • Electronic Modulation: Chlorine exerts a strong inductive electron-withdrawing effect (-I) while providing weak resonance donation (+M). This subtly deactivates the ring toward EAS compared to the non-chlorinated analog, while simultaneously activating the C-Cl bond for oxidative addition in cross-coupling reactions[4].

G A 2-Hydroxy-4-methoxypyridine (Lactim Form) B 4-Methoxypyridin-2(1H)-one (Lactam Form) A->B Tautomerization (Favored in polar solvents) C EAS at C3 / C5 (Unblocked) B->C Electrophilic Attack D 3-Chloro-4-methoxypyridin-2(1H)-one (Chlorinated Lactam) B->D Chlorination at C3 E EAS restricted to C5 (C3 Blocked) D->E Electrophilic Attack F Pd-Catalyzed Cross-Coupling at C3 (C-Cl bond) D->F Suzuki/Stille Conditions

Fig 1: Tautomeric equilibrium and divergent reactivity pathways of the two pyridone scaffolds.

Comparative Reactivity Profiles

Electrophilic Aromatic Substitution (EAS)

In 2-hydroxy-4-methoxypyridine , both the C3 and C5 positions are activated by the synergistic effects of the C2-carbonyl oxygen (via enol resonance) and the C4-methoxy group. Electrophiles (e.g., halogens, nitronium ions) will typically yield a mixture of C3 and C5 substituted products, requiring careful optimization or tedious chromatographic separation.

Conversely, 3-chloro-2-hydroxy-4-methoxypyridine offers absolute regiocontrol. Because the C3 position is blocked, EAS is directed exclusively to the C5 position. For instance, nitration of similar methoxy-pyridone scaffolds reliably yields the 5-nitro derivative, a critical intermediate for synthesizing kinase inhibitors[5].

Nucleophilic Aromatic Substitution & Cross-Coupling

The defining advantage of the 3-chloro analog is its utility in transition-metal catalysis. While aryl chlorides are generally more inert than bromides or iodides, the electron-deficient nature of the pyridone ring lowers the activation barrier for oxidative addition. Utilizing electron-rich, bulky phosphine ligands (such as XPhos or RuPhos), the C3-Cl bond can be selectively functionalized via Suzuki-Miyaura or Stille cross-couplings, allowing for the rapid installation of diverse aryl or heteroaryl motifs[4]. The non-chlorinated analog entirely lacks this synthetic vector.

Quantitative Data Comparison

The following table summarizes the comparative metrics of both scaffolds to guide synthetic planning:

Property / Reactivity Metric2-Hydroxy-4-methoxypyridine3-Chloro-2-hydroxy-4-methoxypyridine
CAS Number 52545-13-81227580-75-7
Predominant Tautomer Lactam (Pyridone)Lactam (Pyridone)
Primary EAS Sites C3 and C5 (Mixture common)C5 (Exclusively)
Relative EAS Rate High (Strongly activated)Moderate (Inductively deactivated by Cl)
Cross-Coupling Handle NoneC3-Cl bond
Typical Suzuki Yield (C3) N/A65% - 85% (Requires specialized ligands)

Experimental Workflows & Mechanistic Causality

To ensure reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined to empower researchers to troubleshoot and adapt the methodologies.

Protocol A: Regioselective Bromination of 2-Hydroxy-4-methoxypyridine (EAS)

Objective: To achieve controlled mono-bromination while mitigating the risk of over-functionalization at the highly activated C3/C5 positions.

  • Preparation: Dissolve 2-hydroxy-4-methoxypyridine (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M).

    • Causality: DMF is a polar aprotic solvent that stabilizes the polar Wheland intermediate formed during electrophilic attack, accelerating the reaction while keeping the pyridone fully solubilized.

  • Electrophile Addition: Cool the solution to 0 °C. Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes.

    • Causality: NBS provides a controlled, low steady-state concentration of electrophilic bromine, preventing the rapid di-bromination that occurs with elemental Br₂.

  • Monitoring (Self-Validation): Stir at 0 °C for 2 hours. Monitor via LC-MS. The disappearance of the starting material mass ( [M+H]+=126 ) and the appearance of the mono-brominated product ( [M+H]+=204/206 ) validates completion.

  • Quench & Workup: Add a 10% aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ).

    • Causality: Thiosulfate instantly reduces any unreacted NBS to inert succinimide and bromide salts, physically preventing further bromination during the concentration phase. Extract with EtOAc, dry over Na2​SO4​ , and purify via silica gel chromatography.

Protocol B: Suzuki-Miyaura Cross-Coupling of 3-Chloro-2-hydroxy-4-methoxypyridine

Objective: To execute a C-C bond formation at the challenging C3-Cl position using advanced Pd-catalysis.

Workflow Step1 1. Catalyst Activation Pd(OAc)2 + XPhos -> L-Pd(0) Step2 2. Oxidative Addition Insertion into C3-Cl bond Step1->Step2 Step3 3. Transmetalation Transfer of Aryl group from Boronic Acid Step2->Step3 Step4 4. Reductive Elimination Formation of C3-Aryl bond & Pd(0) release Step3->Step4

Fig 2: Catalytic cycle for the Suzuki-Miyaura cross-coupling of 3-chloro-4-methoxypyridin-2(1H)-one.

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 3-chloro-2-hydroxy-4-methoxypyridine (1.0 equiv), arylboronic acid (1.5 equiv), Pd2​(dba)3​ (0.02 equiv), XPhos (0.08 equiv), and anhydrous K3​PO4​ (2.0 equiv).

    • Causality: The C-Cl bond is notoriously stubborn. XPhos is a highly electron-rich, bulky biaryl phosphine ligand that forces the palladium center into a highly reactive, mono-ligated Pd(0) state, drastically lowering the activation energy required for oxidative addition into the C-Cl bond.

  • Degassing (Critical Self-Validation Step): Add a degassed mixture of 1,4-Dioxane/Water (4:1, 0.1 M). Subject the flask to three freeze-pump-thaw cycles.

    • Causality: Pd(0) is highly susceptible to oxidation by atmospheric O2​ , which forms inactive Pd(II) peroxo complexes. The freeze-pump-thaw method guarantees absolute anaerobic conditions, validating the integrity of the catalytic cycle.

  • Reaction: Heat the mixture to 100 °C for 12 hours. Monitor via TLC (UV active).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite.

    • Causality: Celite physically traps the precipitated palladium black and inorganic phosphate salts, preventing emulsion formation during the subsequent aqueous wash. Concentrate and purify via flash chromatography.

References

  • Kontoghiorghes, G. J. "2-Hydroxypyridine-N-oxides: effective new chelators in iron mobilisation." Biochimica et Biophysica Acta (BBA) - General Subjects, 1987.[Link]

  • Clayden, J. et al. "Aromatic heterocycles 1: structures and reactions." Organic Chemistry, GCW Gandhinagar.[Link]

  • Concordia University Research Repository. "Bibliothèque nationale du Canada - Spectrum." Concordia University.[Link]

  • Garg, N. et al. "Synthesis and reactivity of nitrogen-containing strained cyclic 1,2,3-trienes." Nature Communications, PMC, 2020.[Link]

Sources

Comparative

Comparative analysis of 3-Chloro-2-hydroxy-4-methoxypyridine synthesis methods

Comparative Analysis of 3-Chloro-2-hydroxy-4-methoxypyridine Synthesis Methods: A Technical Guide for Process Chemists Executive Summary 3-Chloro-2-hydroxy-4-methoxypyridine (often existing as its tautomer, 3-chloro-4-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of 3-Chloro-2-hydroxy-4-methoxypyridine Synthesis Methods: A Technical Guide for Process Chemists

Executive Summary

3-Chloro-2-hydroxy-4-methoxypyridine (often existing as its tautomer, 3-chloro-4-methoxypyridin-2(1H)-one) is a highly functionalized heterocyclic building block. It is a critical intermediate in the synthesis of advanced therapeutics, including Janus Kinase (JAK) inhibitors[1] and soluble guanylate cyclase stimulators[2]. The molecule's dense substitution—featuring a hydrogen-bond donor/acceptor (C2), a lipophilic halogen (C3), and an electron-donating ether (C4)—makes it an excellent bioisostere for substituted phenols. However, synthesizing this exact motif requires rigorous regiocontrol. This guide objectively compares the two most viable synthetic pathways: Late-Stage Electrophilic Chlorination and Nucleophilic Aromatic Substitution (SNAr) .

Mechanistic Comparison & Causality

To successfully synthesize 3-chloro-2-hydroxy-4-methoxypyridine, chemists must navigate the electronic and steric properties of the pyridine/pyridone ring.

Method A: Electrophilic Chlorination of 2-Hydroxy-4-methoxypyridine

In this approach, the starting material is 2-hydroxy-4-methoxypyridine. The electron-donating hydroxyl and methoxy groups strongly activate the ring toward Electrophilic Aromatic Substitution (EAS). The primary challenge is regioselectivity: both the C3 and C5 positions are activated. While C5 is sterically unhindered, C3 is doubly activated (ortho to both the -OH and -OMe groups). By utilizing mild chlorinating agents like N-Chlorosuccinimide (NCS) at low temperatures, the reaction can be kinetically driven to favor the sterically hindered but electronically richer C3 position.

EAS_Pathway SM 2-Hydroxy-4-methoxypyridine (Highly Activated) Int Chloronium Intermediate SM->Int Reagent NCS / DMF 0°C to RT Reagent->Int Prod 3-Chloro Isomer (Kinetic Target) Int->Prod C3 Attack (Sterically Hindered) Byprod 5-Chloro Isomer (Thermodynamic) Int->Byprod C5 Attack (Less Hindered)

Electrophilic chlorination pathway showing kinetic vs thermodynamic regioselectivity.

Method B: Nucleophilic Aromatic Substitution (SNAr)

This method utilizes 3,4-dichloro-2-hydroxypyridine as the starting material. The causality behind this method's success lies in the intrinsic electron-withdrawing nature of the pyridine nitrogen. The nitrogen effectively stabilizes the negative charge of the intermediate Meisenheimer complex when a nucleophile attacks the C2, C4, or C6 positions. Because the C3 position is meta to the nitrogen, the C3-chlorine is entirely unreactive toward SNAr. Consequently, treatment with sodium methoxide results in exclusive substitution at the C4 position, granting perfect regiocontrol[3].

SNAr_Pathway SM 3,4-Dichloro-2-hydroxypyridine (C4 Activated) Meisenheimer Meisenheimer Complex (Stabilized by N) SM->Meisenheimer Addition at C4 Nuc NaOMe / MeOH (Nucleophile) Nuc->Meisenheimer Prod 3-Chloro-2-hydroxy- 4-methoxypyridine Meisenheimer->Prod Cl- Elimination

SNAr mechanism demonstrating exclusive C4-methoxylation due to nitrogen activation.

Quantitative Performance Data

The following table summarizes the experimental performance of both methods, allowing process chemists to select the optimal route based on project constraints.

ParameterMethod A: Electrophilic ChlorinationMethod B: SNAr Methoxylation
Starting Material 2-Hydroxy-4-methoxypyridine3,4-Dichloro-2-hydroxypyridine
Regioselectivity Moderate (approx. 4:1 C3 vs C5)Excellent (>99% C4 substitution)
Typical Yield 55 - 65% (after recrystallization)80 - 90%
Scalability High (Exothermic, requires cooling)Very High (Reflux conditions)
E-Factor Moderate (due to isomer waste)Low (highly atom-economical)
Primary Impurity 5-Chloro and 3,5-dichloro isomersUnreacted starting material

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols integrate in-process controls (IPCs) and mechanistic rationales for each step.

Protocol A: Electrophilic Chlorination using NCS
  • Preparation: Dissolve 2-hydroxy-4-methoxypyridine (1.0 eq) in anhydrous DMF (0.2 M) under an inert nitrogen atmosphere. Causality: DMF is a polar aprotic solvent that stabilizes the highly polar transition state of the EAS reaction, accelerating the rate of chlorination.

  • Thermal Control: Cool the reaction mixture to exactly 0 °C using an ice-water bath. Causality: Maintaining low temperatures is critical. Heat promotes thermodynamic equilibration, which favors the undesired 5-chloro isomer.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS, 1.05 eq) portion-wise over 30 minutes. Causality: Slow addition prevents localized exothermic spikes that lead to over-chlorination (yielding 3,5-dichloro-2-hydroxy-4-methoxypyridine).

  • In-Process Monitoring: Stir for 2 hours, allowing the bath to slowly warm to room temperature. Monitor via LC-MS. The reaction is self-validating when the starting material peak (<5%) is replaced by the target mass [M+H]⁺ 160[4].

  • Workup: Quench the mixture with saturated aqueous Na₂S₂O₃ to neutralize any unreacted active chlorine. Extract with EtOAc. Wash the organic layer with 5% aqueous LiCl or brine (5x) to pull the DMF into the aqueous phase.

  • Isolation: Concentrate the organic layer and recrystallize the crude solid from EtOAc/Hexanes. The 3-chloro isomer preferentially crystallizes, leaving the 5-chloro impurity in the mother liquor.

Protocol B: SNAr Methoxylation
  • Preparation: Suspend 3,4-dichloro-2-hydroxypyridine (1.0 eq) in anhydrous Methanol (0.5 M).

  • Activation: Add Sodium Methoxide (NaOMe, 25 wt% in MeOH, 2.5 eq) dropwise at room temperature. Causality: A minimum of 2.0 equivalents is required. The first equivalent instantly deprotonates the highly acidic 2-hydroxyl group, forming a pyridinolate anion. The second equivalent acts as the nucleophile for the SNAr reaction.

  • Heating: Attach a reflux condenser and heat the mixture to 65 °C for 12 hours. Causality: The anionic nature of the deprotonated starting material reduces the overall electrophilicity of the ring, necessitating thermal energy to drive the Meisenheimer complex formation at C4.

  • In-Process Monitoring: Check reaction progress by TLC (DCM:MeOH 9:1). The highly UV-active starting material will cleanly shift to a lower Rf product spot.

  • Workup & Precipitation: Cool the reaction to room temperature and carefully acidify to pH 5-6 using 1M HCl. Causality: Neutralization protonates the pyridinolate anion. Because the target 3-chloro-2-hydroxy-4-methoxypyridine is highly polar but uncharged at pH 5.5, it crashes out of the aqueous methanolic solution as a precipitate.

  • Isolation: Filter the precipitate, wash with ice-cold water (to remove NaCl byproducts), and dry under a vacuum at 45 °C to yield the pure product.

References

  • Renaud Beaudegnies, et al. "A New Synthesis of UK-2A Acid Facilitated by a Triple Chloro-Pummerer Activation." Thieme Connect (2025). 5

  • Sigma-Aldrich. "3-Chloro-2-methoxy-4-pyridinol." Sigma-Aldrich Product Database. 4

  • Merck Sharp & Dohme Corp. "CYCLOALKYL NITRILE PYRAZOLO PYRIDONES AS JANUS KINASE INHIBITORS - EP 2976340 B1." Googleapis Patent Database.1

  • Aventis Pharmaceuticals, Inc. "RPR-100579, AMP-579-药物合成数据库." DrugFuture. 3

  • Patent US10780092. "Fused pyrazine derivatives useful as soluble guanylate cyclase stimulators." Google Patents.2

Sources

Validation

A Comparative Analysis of Crystallization Protocols for 3-Chloro-2-hydroxy-4-methoxypyridine: A Guide to Reproducibility

In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the crystallization process is a critical step that dictates the purity, yield, and solid-state properties of the final compo...

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Author: BenchChem Technical Support Team. Date: April 2026

In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the crystallization process is a critical step that dictates the purity, yield, and solid-state properties of the final compound. For 3-Chloro-2-hydroxy-4-methoxypyridine, a substituted pyridine derivative of interest in drug development, achieving a reproducible crystallization protocol is paramount for consistent manufacturing and reliable downstream applications. This guide provides a comparative analysis of plausible crystallization protocols for this compound, offering insights into the rationale behind experimental choices and a framework for assessing their reproducibility.

The challenge in crystallizing many substituted pyridines lies in their polarity and hydrogen bonding capabilities, which can lead to high solubility in a wide range of solvents, making it difficult to achieve the supersaturation necessary for crystal growth.[1] This guide will explore two common crystallization techniques: cooling crystallization from a single solvent and anti-solvent crystallization.

Understanding the Fundamentals of Crystallization

Crystallization is a phase transition where a solute in a liquid solution forms a solid crystalline structure. The process is governed by several factors, including:

  • Supersaturation: The driving force for crystallization, achieved when the concentration of the solute exceeds its equilibrium solubility.[2]

  • Nucleation: The initial formation of stable crystalline nuclei from the supersaturated solution.[3]

  • Crystal Growth: The subsequent growth of these nuclei into larger crystals.

The choice of solvent is crucial, as the ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[1] Impurities, cooling rate, and agitation also significantly impact the final crystal size, shape, and purity.[3][4]

Comparative Experimental Protocols

This section outlines two distinct, yet plausible, crystallization protocols for 3-Chloro-2-hydroxy-4-methoxypyridine. These protocols are designed to be self-validating by including clear steps and rationale, allowing researchers to assess their reproducibility.

Protocol 1: Cooling Crystallization from Ethanol

This protocol utilizes a single polar solvent, ethanol, which is a common choice for polar organic molecules like pyridine derivatives.[1] The principle is to dissolve the compound in a minimal amount of hot ethanol to create a saturated solution, which upon slow cooling, becomes supersaturated, leading to crystallization.

Experimental Workflow:

cluster_protocol1 Protocol 1: Cooling Crystallization dissolution Dissolve in hot Ethanol hot_filtration Hot Filtration (optional) dissolution->hot_filtration Remove insoluble impurities cooling Slow Cooling to RT hot_filtration->cooling ice_bath Cooling in Ice Bath cooling->ice_bath Maximize yield filtration Vacuum Filtration ice_bath->filtration washing Wash with Cold Ethanol filtration->washing drying Drying washing->drying

Figure 1: Workflow for Cooling Crystallization.

Step-by-Step Methodology:

  • Dissolution: In a 100 mL Erlenmeyer flask, add 1.0 g of crude 3-Chloro-2-hydroxy-4-methoxypyridine to 10 mL of ethanol. Heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add ethanol dropwise until a clear solution is obtained at the boiling point.

  • Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed filter funnel containing fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Covering the flask with a watch glass will prevent solvent evaporation and contamination. Crystal formation should be observed during this stage.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for 30 minutes to maximize the yield of the crystallized product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol (2 x 5 mL) to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization from Acetone/Hexane

This technique is employed when a single solvent with ideal solubility properties cannot be found.[1] It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) to induce precipitation.[1]

Experimental Workflow:

cluster_protocol2 Protocol 2: Anti-Solvent Crystallization dissolution Dissolve in Acetone ('Good' Solvent) addition Add Hexane ('Anti-Solvent') dissolution->addition Induce precipitation cooling Cooling to RT addition->cooling ice_bath Cooling in Ice Bath cooling->ice_bath Maximize yield filtration Vacuum Filtration ice_bath->filtration washing Wash with Acetone/Hexane Mixture filtration->washing drying Drying washing->drying

Figure 2: Workflow for Anti-Solvent Crystallization.

Step-by-Step Methodology:

  • Dissolution: In a 100 mL Erlenmeyer flask, dissolve 1.0 g of crude 3-Chloro-2-hydroxy-4-methoxypyridine in a minimal amount of acetone at room temperature.

  • Anti-Solvent Addition: Slowly add hexane dropwise to the stirred solution until a persistent cloudiness is observed. Then, add a few drops of acetone until the solution becomes clear again.

  • Cooling: Allow the flask to stand undisturbed at room temperature. Crystal formation should begin.

  • Ice Bath: After crystal formation appears complete at room temperature, cool the flask in an ice-water bath for 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold acetone/hexane mixture (e.g., 1:5 v/v).

  • Drying: Dry the purified crystals under vacuum.

Data Presentation and Comparison

To objectively compare the reproducibility and effectiveness of these two protocols, the following parameters should be measured and recorded for each experiment.

ParameterProtocol 1: Cooling CrystallizationProtocol 2: Anti-Solvent CrystallizationJustification
Yield (%) Expected to be moderate to high.Can be high, but may require optimization of the solvent ratio.Measures the efficiency of the crystallization process.
Purity (%) Generally high due to the slow cooling process.Purity can be affected by the rate of anti-solvent addition.Assesses the effectiveness of impurity removal.
Melting Point (°C) A sharp melting point range indicates high purity.A broad melting point range may suggest the presence of impurities or multiple crystal forms.A key indicator of purity.
Crystal Morphology Typically yields well-defined crystals.Crystal size and shape can be more variable.Affects handling, filtration, and dissolution properties.
Reproducibility Generally considered a robust and reproducible method.Can be more sensitive to variations in addition rate and temperature.The primary focus of this guide.

Discussion of Causality and Troubleshooting

Protocol 1: Cooling Crystallization

  • Causality: The slow decrease in temperature gradually reduces the solubility of the compound, leading to a controlled supersaturation and, ideally, the formation of well-ordered crystals. The choice of ethanol is based on its ability to dissolve the polar pyridine derivative at higher temperatures and its lower solvating power at colder temperatures.

  • Troubleshooting:

    • Oiling Out: If an oil forms instead of crystals, it indicates that the solution is too supersaturated or cooled too quickly. To remedy this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[1]

    • No Crystals Form: This is often due to using too much solvent.[1] Try evaporating some of the solvent to increase the concentration or scratching the inside of the flask with a glass rod to induce nucleation. Seeding with a small crystal from a previous batch can also be effective.[4]

Protocol 2: Anti-Solvent Crystallization

  • Causality: The addition of a non-polar anti-solvent (hexane) to a solution of the compound in a polar solvent (acetone) drastically reduces the overall solvating power of the mixture, forcing the compound out of solution.

  • Troubleshooting:

    • Amorphous Precipitate: If a fine powder or amorphous solid crashes out of solution, the anti-solvent was likely added too quickly. The addition should be slow and at a point where the solution is just beginning to become turbid.

    • Low Yield: This may be due to an insufficient amount of anti-solvent being added or the compound having some solubility in the solvent mixture. Further cooling or adding more anti-solvent can help, but may also impact purity.

Conclusion

Both cooling crystallization and anti-solvent crystallization are viable methods for the purification of 3-Chloro-2-hydroxy-4-methoxypyridine. The choice of protocol will depend on the specific impurities present and the desired outcome in terms of yield and crystal properties. For robust and reproducible results, cooling crystallization from a single solvent like ethanol is often the preferred starting point due to its simplicity and the tendency to produce high-quality crystals. However, anti-solvent crystallization offers a valuable alternative when a suitable single solvent cannot be identified.

To ensure reproducibility, it is critical to meticulously control and document all experimental parameters, including solvent volumes, temperatures, cooling/addition rates, and stirring speed. By systematically evaluating these protocols, researchers can establish a reliable and efficient crystallization process for 3-Chloro-2-hydroxy-4-methoxypyridine, a key step in its journey from a laboratory curiosity to a potential therapeutic agent.

References

  • SATHEE JEE - IIT Kanpur. Chemistry Crystallization.
  • Myerson, A. S. (2002). Crystallization of Organic Compounds. In Handbook of Industrial Crystallization (pp. 1-28). Butterworth-Heinemann.
  • Sharma, S., et al. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Scientific Organization.
  • BenchChem. (2025). Technical Support Center: Purifying Pyridine Derivatives with Recrystallization.

Sources

Comparative

Comparative Binding Affinities and SAR of TRPC3 Antagonists: The Role of the 3-Chloro-2-hydroxy-4-methoxypyridine Scaffold

Introduction: TRPC3 as a Therapeutic Target Transient Receptor Potential Canonical 3 (TRPC3) is a non-selective cation channel fundamentally responsible for regulating intracellular calcium ( Ca2+ ) homeostasis. Downstre...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: TRPC3 as a Therapeutic Target

Transient Receptor Potential Canonical 3 (TRPC3) is a non-selective cation channel fundamentally responsible for regulating intracellular calcium ( Ca2+ ) homeostasis. Downstream of G-protein coupled receptor (GPCR) activation, diacylglycerol (DAG) directly gates TRPC3. Dysregulation or overexpression of TRPC3 is a primary driver in cardiovascular hypertrophy, neurodegeneration, and status epilepticus .

Historically, early-generation antagonists like Pyr3 demonstrated proof-of-concept but suffered from metabolic instability and off-target toxicity due to a reactive trichloroacrylic amide moiety. This necessitated the development of pyrazole-4-carboxamide scaffolds (e.g., JW-65). Recent structure-activity relationship (SAR) campaigns have explored extensive B-ring modifications, notably incorporating the 3-chloro-2-hydroxy-4-methoxypyridine motif (often evaluated in its stable tautomeric form, 3-chloro-4-methoxy-2-oxopyridine) to drastically enhance binding affinity, metabolic stability, and target selectivity .

Mechanistic Causality: Why the 3-Chloro-2-hydroxy-4-methoxypyridine Motif?

In drug design, structural modifications must be driven by target topology. Why does the 3-chloro-2-hydroxy-4-methoxypyridine scaffold outperform simple phenyl or unsubstituted pyridine rings? The causality lies in the precise architecture of the TRPC3 extracellular cavity formed by the S3 helix:

  • Lipophilic Anchoring: The chlorine atom at the C3 position provides optimal steric bulk. It fills a distinct hydrophobic sub-pocket in TRPC3 that is structurally divergent in closely related homologs like TRPC6 and TRPC7, thereby driving subtype selectivity.

  • Hydrogen Bonding Network: The equilibrium between the 2-hydroxy and 2-oxo tautomers, combined with the 4-methoxy group, establishes a rigid hydrogen bond donor/acceptor network. This interaction anchors the antagonist within the binding pocket, locking the channel and preventing the conformational shift required for pore opening.

  • Metabolic Shielding: Replacing the metabolically labile ester/amide groups of older generations with this functionalized pyridine ring prevents rapid enzymatic degradation, ensuring a longer half-life in physiological assays.

TRPC3_Pathway GPCR GPCR Activation PLC PLC Cleavage GPCR->PLC DAG DAG Production PLC->DAG TRPC3 TRPC3 Channel Open DAG->TRPC3 Activates Ca2 Ca2+ Influx TRPC3->Ca2 Pathology Pathological Signaling (e.g., Hypertrophy, Seizures) Ca2->Pathology Antagonist 3-Chloro-2-hydroxy-4-methoxypyridine Ligands (e.g., Cmpd 7c) Antagonist->TRPC3 Blocks (IC50 < 1 µM)

TRPC3 signaling cascade and targeted inhibition by 3-chloro-2-hydroxy-4-methoxypyridine ligands.

Quantitative Data: Binding Affinities and Potency

The table below summarizes the binding affinities ( IC50​ ) and selectivity profiles of key TRPC3 antagonists, highlighting the evolutionary trajectory from Pyr3 to highly optimized pyrazole-4-carboxamides.

CompoundCore ScaffoldB-Ring ModificationTRPC3 IC50​ (µM)Selectivity Profile
Pyr3 Trichloroacrylic amideNone~0.70Poor (Inhibits Orai1, TRPC6/7)
JW-65 Pyrazole-4-carboxamideUnsubstituted Phenyl0.49Moderate (Inhibits TRPC6/7)
Compound 7c Pyrazole-4-carboxamide3-Chloro-4-methoxy-2-oxopyridine~0.50 - 0.90*High (Reduced TRPC6/7 binding)
Compound 60a Pyrazole-4-carboxamideSubstituted Phenyl (Amine)0.09Exceptional (>100x vs TRPC6/7)

*Note: Compound 7c represents the direct integration of the 3-chloro-4-methoxy-2-oxopyridine scaffold during the SAR optimization of the JW-65 backbone, successfully mitigating off-target effects seen in earlier generations .

Self-Validating Experimental Protocols

To ensure rigorous, self-validating data, binding affinities and functional inhibition must be measured using orthogonal techniques. Below are the gold-standard protocols for evaluating 3-chloro-2-hydroxy-4-methoxypyridine derivatives.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This is the definitive method for quantifying direct channel inhibition.

  • Cell Preparation: Culture HEK293 cells and transiently transfect with human TRPC3 (hTRPC3) plasmids using Lipofectamine 3000. Incubate for 24-48 hours.

  • Setup & Perfusion: Transfer cells to a recording chamber perfused with standard extracellular solution (140 mM NaCl, 5 mM CsCl, 1 mM MgCl2​ , 1.5 mM CaCl2​ , 10 mM Glucose, 10 mM HEPES, pH 7.4).

  • Receptor Activation: Perfuse 100 µM Carbachol (CCh).

    • Causality Check: CCh stimulates endogenous muscarinic receptors, activating Phospholipase C (PLC) to produce DAG. This mimics the physiological activation route of TRPC3, ensuring the channel is in its native open conformation rather than artificially forced open by voltage steps.

  • Ligand Application: Perfuse the 3-chloro-2-hydroxy-4-methoxypyridine ligand at varying concentrations (0.01 µM to 10 µM).

  • Data Acquisition: Record currents at a holding potential of -60 mV. Calculate the IC50​ by plotting the normalized peak current reduction against the logarithmic ligand concentration.

Protocol 2: High-Throughput Fluo-4 Calcium Flux Assay

This protocol provides a rapid, high-throughput readout of intracellular calcium dynamics.

  • Seeding: Seed hTRPC3-expressing HEK293 cells into 384-well black, clear-bottom plates at 15,000 cells/well.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) and 0.02% Pluronic F-127 in assay buffer for 45 minutes at 37°C.

    • Causality Check: Pluronic F-127 is critical; it prevents dye compartmentalization into organelles, ensuring the fluorescence strictly reflects cytosolic Ca2+ influx.

  • Ligand Incubation: Add serial dilutions of the antagonist and incubate for 15 minutes to allow binding pocket equilibration.

  • Stimulation & Readout: Inject 100 µM Carbachol using a Fluorometric Imaging Plate Reader (FLIPR). Measure fluorescence (Ex: 488 nm, Em: 515 nm) continuously for 3 minutes to capture the transient calcium peak.

Assay_Workflow Seed HEK293-hTRPC3 Seeding Dye Fluo-4 AM Dye Loading Seed->Dye Incubate Ligand Incubation Dye->Incubate Stimulate Carbachol Stimulation Incubate->Stimulate Read FLIPR Fluorescence Read Stimulate->Read

High-throughput Fluo-4 calcium flux assay workflow for evaluating TRPC3 antagonist binding affinity.

Conclusion

The integration of the 3-chloro-2-hydroxy-4-methoxypyridine scaffold into pyrazole-4-carboxamide backbones represents a significant leap in TRPC3 antagonist design. By leveraging specific lipophilic interactions and robust hydrogen bonding within the TRPC3 S3 extracellular cavity, researchers can overcome the metabolic instability and poor selectivity profiles of early-generation blockers. These structural insights provide a clear roadmap for developing neuroprotective and cardioprotective therapeutics.

References

  • Wang, J., Zhang, S., Boda, V. K., & Li, W. (2025). "Discovery of a potent and selective TRPC3 antagonist with neuroprotective effects." Bioorganic & Medicinal Chemistry, 117, 118021. URL:[Link]

  • Cole, B. A., & Becker, E. B. E. (2023). "Modulation and Regulation of Canonical Transient Receptor Potential 3 (TRPC3) Channels." Cells, 12(18), 2215. URL:[Link]

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 3-Chloro-2-hydroxy-4-methoxypyridine

Immediate Safety and Handling Precautions Before initiating any disposal procedure, it is imperative to handle 3-Chloro-2-hydroxy-4-methoxypyridine with the appropriate personal protective equipment (PPE). Based on the k...

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Author: BenchChem Technical Support Team. Date: April 2026

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle 3-Chloro-2-hydroxy-4-methoxypyridine with the appropriate personal protective equipment (PPE). Based on the known hazards of similar chemical structures, such as 3-Fluoro-4-methoxypyridine and 2-Chloro-3-methoxypyridine, assume the compound is, at a minimum, a skin and eye irritant.[1][2]

Standard Handling Protocol:

  • Gloves: Wear nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use and dispose of them properly after handling.[3]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[1][3]

  • Lab Coat: A flame-resistant lab coat should be worn to protect from splashes and contamination.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][4]

Waste Characterization: The First Step in Proper Disposal

The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates that generators of chemical waste are responsible for determining if their waste is hazardous.[5] Hazardous wastes are categorized as either "listed" wastes or "characteristic" wastes.[6]

Is 3-Chloro-2-hydroxy-4-methoxypyridine a Listed Waste?

A review of the EPA's P and U lists of discarded commercial chemical products does not show 3-Chloro-2-hydroxy-4-methoxypyridine as a listed hazardous waste.

Does it Exhibit Hazardous Characteristics?

Without specific experimental data, a conservative approach is to evaluate the potential for hazardous characteristics based on its chemical structure and data from similar compounds:

Hazardous Characteristic Assessment for 3-Chloro-2-hydroxy-4-methoxypyridine
Ignitability Unlikely to be ignitable as it is a solid with a relatively high melting point, a common trait for similar pyridine derivatives.[7][8]
Corrosivity The presence of a hydroxyl group on the pyridine ring may impart some acidic properties, but it is unlikely to be corrosive (pH ≤ 2 or ≥ 12.5).
Reactivity Halogenated organic compounds can be reactive under certain conditions, but there is no indication of inherent instability or violent reactivity with water.
Toxicity This is the most likely characteristic. Many halogenated pyridines are harmful if swallowed or inhaled.[1][4] The EPA's Toxicity Characteristic Leaching Procedure (TCLP) would be required for a definitive determination, but it is prudent to assume toxicity.

Given the potential for toxicity, it is best practice to manage all waste containing 3-Chloro-2-hydroxy-4-methoxypyridine as hazardous waste.

On-Site Waste Management and Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.

Waste Segregation and Storage Workflow

A Waste Generation (e.g., residual solid, contaminated labware) B Characterize as Hazardous Waste (Precautionary Principle) A->B C Select Appropriate Waste Container (HDPE or glass, chemically compatible) B->C D Label Container Clearly 'Hazardous Waste' '3-Chloro-2-hydroxy-4-methoxypyridine' Accumulation Start Date C->D E Store in Satellite Accumulation Area (SAA) At or near the point of generation D->E F Segregate from Incompatible Wastes (e.g., strong oxidizing agents, strong bases) E->F G Maintain Container Integrity Keep closed except when adding waste E->G H Transfer to Central Accumulation Area (CAA) When container is full or time limits are reached G->H

Caption: Workflow for on-site management of 3-Chloro-2-hydroxy-4-methoxypyridine waste.

Step-by-Step On-Site Protocol:

  • Container Selection: Use a designated, leak-proof waste container made of a material compatible with halogenated organic compounds, such as high-density polyethylene (HDPE) or glass.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "3-Chloro-2-hydroxy-4-methoxypyridine," and the date when waste was first added (the accumulation start date).

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the operator.

  • Segregation: Ensure the waste container is stored separately from incompatible materials. While specific incompatibility data is not available, as a general precaution for halogenated pyridines, avoid contact with strong oxidizing agents and strong bases.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.

Final Disposal Procedures

The ultimate disposal of 3-Chloro-2-hydroxy-4-methoxypyridine must be conducted by a licensed hazardous waste disposal facility.

Disposal Decision Pathway

cluster_0 A Waste Characterized as Hazardous B Contact Institutional EHS Office A->B C Arrange for Pickup by Licensed Hazardous Waste Transporter B->C D Complete Hazardous Waste Manifest C->D E Waste Transported to a Treatment, Storage, and Disposal Facility (TSDF) D->E F Final Disposal (Likely Incineration) E->F

Caption: Decision pathway for the final disposal of 3-Chloro-2-hydroxy-4-methoxypyridine.

Step-by-Step Disposal Protocol:

  • Consult your Institutional EHS Office: Your institution's Environmental Health and Safety (EHS) department is your primary resource for waste disposal procedures. They will have established relationships with certified hazardous waste vendors.

  • Arrange for Pickup: Schedule a waste pickup with the EHS-approved vendor. They will provide the necessary shipping containers and labels.

  • Documentation: A hazardous waste manifest is required for off-site transportation of hazardous waste.[9] This "cradle-to-grave" document tracks the waste from your laboratory to its final disposal. Your EHS office will assist in completing this form.

  • Transportation: The licensed hazardous waste transporter will collect the waste for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Final Disposition: The most common and environmentally preferred method for disposing of solid chlorinated organic compounds is high-temperature incineration at a permitted TSDF. This process destroys the hazardous components of the waste.

By adhering to these procedures, you ensure the safe and compliant disposal of 3-Chloro-2-hydroxy-4-methoxypyridine, protecting yourself, your colleagues, and the environment.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12).
  • How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30).
  • Resource Conservation and Recovery Act (RCRA) Regulations | US EPA. (2025, August 13).
  • EPA Proposes to Eliminate Paper Hazardous Waste Manifests | Insights | Holland & Knight. (2026, March 26).
  • SAFETY DATA SHEET.
  • Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC - NIH. (2022, November 17).
  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. (2022, November 18).
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, May 1).
  • Safety Data Sheet - ChemScene. (2026, January 5).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2026, February 19).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, November 4).
  • 3-Chloro-2-methoxypyridin-4-ylboronic acid - Safety Data Sheet - ChemicalBook. (2026, March 21).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, September 22).
  • SAFETY DATA SHEET - Fisher Scientific.
  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates - ChemRxiv.
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC - NIH.
  • SAFETY DATA SHEET - Fisher Scientific. (2024, February 17).
  • C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions | Journal of the American Chemical Society. (2023, July 10).

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Handling

A Researcher's Guide to the Safe Handling of 3-Chloro-2-hydroxy-4-methoxypyridine

An In-Depth Manual for Laboratory Professionals As a senior application scientist, I understand that meticulous handling of specialized chemical reagents is fundamental to both groundbreaking research and the safety of o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Manual for Laboratory Professionals

As a senior application scientist, I understand that meticulous handling of specialized chemical reagents is fundamental to both groundbreaking research and the safety of our most valuable asset: our scientists. This guide provides a comprehensive framework for the safe handling of 3-Chloro-2-hydroxy-4-methoxypyridine, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Identification and Risk Assessment

Inferred Hazard Profile:

Hazard ClassCategoryPrecautionary Statement
Acute Toxicity (Oral, Dermal, Inhalation)Likely Category 4 (Harmful)Avoid ingestion, skin contact, and inhalation of dust or vapors.[2][3][8]
Skin Corrosion/IrritationLikely Category 2 (Irritant)Wear protective gloves and clothing.[2][8][9]
Serious Eye Damage/IrritationLikely Category 2 (Irritant)Wear eye protection.[2][8][10]
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritationUse in a well-ventilated area or with respiratory protection.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable when handling pyridine derivatives.[1][11] The following table outlines the minimum required PPE for handling 3-Chloro-2-hydroxy-4-methoxypyridine.

Protection TypeRecommended PPESpecifications & Rationale
Hand Protection Chemical-resistant glovesMaterial: Nitrile or neoprene gloves are recommended as they are resistant to pyridine and its derivatives.[1][9][11] Inspection: Always inspect gloves for tears or punctures before use.[9]
Eye and Face Protection Safety goggles or a face shieldType: Chemical splash goggles are the minimum requirement to protect against splashes.[9][10][12] A face shield should be worn in conjunction with goggles when there is a higher risk of splashing.[9]
Respiratory Protection Fume hood or respiratorPrimary: All handling of solid or solutions of 3-Chloro-2-hydroxy-4-methoxypyridine should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][9][11] Secondary: If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[10]
Protective Clothing Laboratory coatA standard laboratory coat should be worn to prevent skin contact.[1][11]
Donning and Doffing PPE Workflow

Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if needed) Doff3->Doff4 Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Notify Notify Supervisor & EHS Spill->Notify PPE Don Appropriate PPE Evacuate->PPE Notify->PPE Contain Contain Spill with Inert Absorbent (e.g., sand, vermiculite) PPE->Contain Collect Carefully Collect Contaminated Material Contain->Collect Dispose Place in a Labeled Hazardous Waste Container Collect->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate

Caption: Step-by-step workflow for responding to a chemical spill.

  • Small Spills: For minor spills, use an inert absorbent material like sand or vermiculite to contain the solid. [9][11]Carefully sweep the material into a designated hazardous waste container. [9]* Large Spills: For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

First Aid Measures:
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. [10][11][13]Remove contaminated clothing. [10]Seek medical attention if irritation persists. [8][13][14]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [10][11][13]Seek immediate medical attention. [10][11][13]* Inhalation: Move the person to fresh air. [11][13]If not breathing, give artificial respiration. [8]Seek medical attention. [11]* Ingestion: Do NOT induce vomiting. [2]Rinse mouth with water. [14]Seek immediate medical attention. [2]

Disposal Plan: Responsible Waste Management

All waste containing 3-Chloro-2-hydroxy-4-methoxypyridine must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect unreacted chemical and any contaminated materials (e.g., weigh boats, paper towels) in a clearly labeled, sealed hazardous waste container. [9] * Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. [9] * Contaminated PPE: Used gloves and other contaminated disposable PPE should be placed in a designated hazardous waste bag. [9]* Disposal Procedure: All waste must be disposed of through your institution's licensed hazardous waste disposal program. [9]Ensure all containers are accurately labeled with the full chemical name and appropriate hazard warnings. [9] By integrating these principles into your daily laboratory workflow, you contribute to a culture of safety that protects both you and your colleagues, allowing for the confident pursuit of scientific discovery.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Pyridine-N-oxide, 98%. [Link]

  • ChemSupply Australia. PYRIDINE Safety Data Sheet. [Link]

  • ChemSupply Australia. PYRIDINE Safety Data Sheet. [Link]

  • Acros PharmaTech Limited. 3-methoxypyridine-2-carbonitrile Safety Data Sheet. [Link]

  • Starek, A. (1996). [An outline of chloro-organic compound toxicology]. Roczniki Panstwowego Zakladu Higieny, 47(1), 1–12. [Link]

  • Fisher Scientific. (2024, February 17). 2-Chloro-4-hydroxypyridine Safety Data Sheet. [Link]

  • NextSDS. 3-chloro-4-(chloromethyl)-2-methoxypyridine — Chemical Substance Information. [Link]

  • National Toxicology Program. (2017, February). NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. [Link]

  • Moe, R. A., Kirpan, J., & Linegar, C. R. (1960). Toxicology of hydroxypyridinethione. Toxicology and Applied Pharmacology, 2, 156–170. [Link]

  • Winder, C. (2001). The toxicology of chlorine. Environmental Research, 85(2), 105–114. [Link]

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